1-Phenyl-2-(p-tolyl)ethylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylphenyl)-1-phenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-12-7-9-13(10-8-12)11-15(16)14-5-3-2-4-6-14/h2-10,15H,11,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICDZTXDTPZBKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00962412 | |
| Record name | 2-(4-Methylphenyl)-1-phenylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00962412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42291-04-3, 30275-30-0 | |
| Record name | A-phenyl-beta-(p-tolyl)ethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042291043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Methylphenyl)-1-phenylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00962412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Phenyl-2-(p-tolyl)ethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Chemical structure and molecular properties of 1-Phenyl-2-(p-tolyl)ethylamine
An In-Depth Technical Guide on 1-Phenyl-2-(p-tolyl)ethylamine
Abstract
This technical guide provides a comprehensive examination of 1-Phenyl-2-(p-tolyl)ethylamine, a chiral amine with significant applications in synthetic and medicinal chemistry. We will dissect its core chemical structure, with a particular focus on its stereoisomeric nature, which is fundamental to its utility. The guide synthesizes available data on its molecular and physicochemical properties, presenting them in a manner accessible to researchers, scientists, and drug development professionals. Furthermore, we detail established synthetic and resolution strategies, grounding these protocols in mechanistic principles. While primarily recognized as a synthetic intermediate, we also explore its inferred pharmacological profile based on its structural classification as a substituted phenethylamine, contextualizing its potential for future research. This document is structured to serve as a foundational resource, integrating technical data with practical insights to support advanced chemical and pharmaceutical development.
Introduction: Contextualizing a Versatile Chiral Amine
The substituted phenethylamines are a cornerstone class of compounds in pharmacology, encompassing endogenous neurotransmitters, natural products, and a vast array of synthetic drugs that modulate the central nervous system.[1][2] Within this class, 1-Phenyl-2-(p-tolyl)ethylamine emerges not as a widely studied psychoactive agent itself, but as a crucial chiral building block for creating more complex molecules.[3] Its structure, featuring a chiral center adjacent to a phenyl group, makes it an invaluable tool for asymmetric synthesis—a critical process in modern drug development where the goal is to produce a single, therapeutically active enantiomer while minimizing the potential for inactive or harmful side-effects from its mirror image.[3]
This guide moves beyond a simple data sheet, aiming to provide the causality behind its properties and applications. We will explore its fundamental chemistry, predictable biological interactions, and the practical methodologies required to work with this compound, thereby equipping researchers with the knowledge to leverage its unique structural attributes effectively.
Chemical Structure and Molecular Properties
The foundation of this compound's utility lies in its precise three-dimensional arrangement and resulting chemical characteristics.
Molecular Identity and Stereochemistry
The systematic IUPAC name for this compound is (S)-2-(4-methylphenyl)-1-phenylethan-1-amine, though it is often referred to by its common name. The key structural feature is the chiral carbon atom (C1), to which the phenyl group and the primary amine are attached. This chirality means the compound exists as two non-superimposable mirror images, or enantiomers: (R)- and (S)-1-Phenyl-2-(p-tolyl)ethylamine. The (S)-enantiomer is the more commonly available and referenced form.[3][4]
The differentiation between these enantiomers is paramount. In drug development, one enantiomer often exhibits the desired therapeutic activity, while the other may be inactive or contribute to off-target effects. Therefore, the use of enantiomerically pure starting materials like (S)-1-Phenyl-2-(p-tolyl)ethylamine is a strategic advantage.[3]
Caption: Key functional groups and the chiral center of the molecule.
Physicochemical and Spectroscopic Data
Understanding the physical properties is essential for handling, formulation, and predicting the compound's behavior in various systems.
Table 1: Physicochemical Properties
| Property | Value | Significance in Research & Development |
|---|---|---|
| Appearance | Colorless to red or green clear liquid[3][4] | Basic visual check for purity and degradation. |
| Density | ~1.02 g/mL[3] | Important for accurate measurements and process calculations. |
| Boiling Point | 317.8 °C (Predicted)[4][7] | Defines purification conditions (e.g., distillation) and thermal stability limits. |
| pKa | 8.89 ± 0.10 (Predicted)[4][7] | Indicates the amine is basic and will be protonated at physiological pH, impacting solubility and receptor interactions. |
| logP | 3.94 (Predicted)[7] | Suggests high lipophilicity, predicting good membrane permeability but potentially low aqueous solubility. |
Table 2: Expected Spectroscopic Signatures
| Technique | Expected Observations |
|---|---|
| ¹H NMR | Multiple signals in the aromatic region (~7.0-7.5 ppm) for the phenyl and p-tolyl protons. A singlet for the tolyl methyl group (~2.3 ppm). Multiplets for the aliphatic ethyl backbone protons. A broad singlet for the amine (NH₂) protons, which may exchange with D₂O. |
| ¹³C NMR | Distinct signals for the carbons of the phenyl and p-tolyl rings, a signal for the methyl carbon, and signals for the two aliphatic carbons of the ethyl chain. |
| IR Spectroscopy | Characteristic N-H stretching bands for a primary amine (~3300-3400 cm⁻¹). Aromatic and aliphatic C-H stretching bands. |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight (~211.3). Fragmentation patterns would likely show loss of the phenyl or benzyl moieties. |
Note: Spectroscopic data for the (S)-enantiomer is available for confirmation.[8]
Synthesis and Purification Strategies
The generation of enantiomerically pure 1-Phenyl-2-(p-tolyl)ethylamine is a key enabling process for its use in further synthesis.
Synthetic Workflow
While various synthetic routes exist, a common strategy involves creating the racemic amine and then resolving the enantiomers. A documented synthesis involves the reduction of an oxime intermediate.[7]
Caption: A documented pathway for synthesis and chiral resolution.[7]
Experimental Protocol: Chiral Resolution
The separation of enantiomers is the most critical step. A well-established method is the formation of diastereomeric salts using a chiral resolving agent. The differing solubilities of these salts allow for their separation by fractional crystallization.
Principle: Reacting a racemic amine (R/S) with a single enantiomer of a chiral acid (e.g., L-tartaric acid) produces two diastereomeric salts: (R-amine)-(L-acid) and (S-amine)-(L-acid). These diastereomers have different physical properties and can be separated.
Step-by-Step Methodology:
-
Dissolution: Dissolve the racemic 1-Phenyl-2-(p-tolyl)ethylamine in a suitable solvent (e.g., methanol or ethanol). The choice of solvent is critical and can affect the efficiency of the resolution.[7]
-
Addition of Resolving Agent: Add a stoichiometric amount (e.g., 0.5 equivalents) of an enantiomerically pure chiral acid (like L-tartaric acid or a derivative) to the solution.
-
Crystallization: Allow the solution to cool slowly. One diastereomeric salt will preferentially crystallize out of the solution due to lower solubility. This process can be monitored and optimized by adjusting solvent polarity and temperature.[7]
-
Isolation: Isolate the crystals by filtration. These crystals are now enriched in one diastereomer.
-
Liberation of the Amine: Treat the isolated diastereomeric salt with a base (e.g., NaOH solution) to neutralize the chiral acid and liberate the free, enantiomerically enriched amine.
-
Extraction: Extract the free amine into an organic solvent, dry the organic layer, and remove the solvent under reduced pressure to yield the enantiopure product.
-
Purity Check: The enantiomeric excess (e.e.) of the final product must be determined using a chiral analytical method, such as chiral HPLC or GC.
Pharmacological Context and Applications
Established Role in Synthesis
The primary and well-documented application of (S)-1-Phenyl-2-(p-tolyl)ethylamine is its use as a chiral intermediate in pharmaceutical development.[3] It serves as a building block for creating drugs with specific stereochemistry, which is essential for achieving high selectivity and potency at biological targets. Its use has been noted in the synthesis of antidepressants and other therapeutic agents where precise stereocontrol is necessary to optimize the pharmacological profile.[3]
Inferred Pharmacological Profile
While this specific compound is not marketed as a drug, its core structure as a phenethylamine allows for informed speculation about its potential biological activity. Phenethylamines are known to interact with monoamine neurotransmitter systems.[1][9]
Potential Molecular Targets:
-
Trace Amine-Associated Receptor 1 (TAAR1): Phenethylamine itself is an agonist for TAAR1, a receptor that modulates dopamine and serotonin neurotransmission.[1] It is plausible that this derivative could also interact with TAAR1.
-
Monoamine Transporters (DAT, NET, SERT): Many substituted phenethylamines act as inhibitors or releasing agents at the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT), forming the basis of action for many stimulants and antidepressants.[10]
-
Monoamine Oxidase (MAO): The primary amine structure could make it a substrate or inhibitor for MAO, the enzyme responsible for degrading monoamine neurotransmitters.
Caption: Potential molecular targets based on the phenethylamine scaffold.
Conclusion and Future Directions
1-Phenyl-2-(p-tolyl)ethylamine is a compound of significant value, primarily serving as a sophisticated tool for chemists to enforce stereochemical control in the synthesis of complex molecules. Its well-defined structure, coupled with established methods for its enantiomerically pure preparation, makes it a reliable intermediate in drug discovery pipelines.
While its direct pharmacological effects are not the focus of current research, its structural relationship to a class of potent neuroactive compounds suggests a latent potential. Future investigations could involve the detailed pharmacological characterization of its individual (R) and (S) enantiomers to explore any novel activities at monoamine receptors or transporters. Such studies would provide a more complete picture of this versatile molecule, potentially expanding its role beyond a chiral building block into a lead compound for new therapeutic agents.
References
-
Title: Phenethylamine - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Phenethylamines Source: University of Virginia School of Medicine URL: [Link]
-
Title: Details for Phenethylamines Source: United Nations Office on Drugs and Crime (UNODC) URL: [Link]
-
Title: Phenylethylamine | Solubility of Things Source: Solubility of Things URL: [Link]
-
Title: 2-Phenethylamines in Medicinal Chemistry: A Review Source: MDPI URL: [Link]
-
Title: (PDF) 2-Phenethylamines in Medicinal Chemistry: A Review Source: ResearchGate URL: [Link]
-
Title: Phenethylamine | C8H11N | CID 1001 Source: PubChem - NIH URL: [Link]
-
Title: 1-PHENYL-2-(P-TOLYL)ETHYLAMINE 30339-30-1 Efficient Transportation Source: LookChem URL: [Link]
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- 10. mdpi.com [mdpi.com]
Pharmacological Characterization of 1-Phenyl-2-(p-tolyl)ethylamine: A Technical Guide to Receptor Affinity Profiling
Executive Summary
1-Phenyl-2-(p-tolyl)ethylamine (also known as 1-phenyl-2-(4-methylphenyl)ethylamine) is a lipophilic primary amine belonging to the 1,2-diarylethylamine class.[1][2][3] Structurally, it is a methylated analog of 1,2-diphenylethylamine (DPEA) , the metabolic precursor to the analgesic-stimulant Lefetamine .
While direct binding data for this specific isomer is often proprietary, its structural homology to Lefetamine, Diphenidine, and Remacemide allows for a high-confidence prediction of its pharmacological profile. This guide outlines the theoretical binding landscape and provides the definitive experimental protocols required to empirically determine its receptor affinity (
Predicted Primary Targets:
-
NMDA Receptor (PCP Binding Site): High Affinity (Channel Blocker).[1][3]
-
Sigma-1 Receptor (
): Moderate-High Affinity.[1][3] -
Mu-Opioid Receptor (MOR): Low-Moderate Affinity (lower than tertiary amine analogs like Lefetamine).[1][3]
-
Monoamine Transporters (DAT/NET): Potential inhibitory activity.[1][3]
Part 1: Structural Analysis & Mechanistic Hypothesis
The 1,2-Diarylethylamine Scaffold
The molecule consists of an ethylamine backbone substituted at the C1 and C2 positions with aromatic rings.
-
C2 Position: p-Tolyl ring (4-methylphenyl).[1][3][4] The para-methyl group increases lipophilicity (
) compared to the unsubstituted DPEA, potentially enhancing Blood-Brain Barrier (BBB) penetration and altering hydrophobic interactions within the receptor binding pocket.[1] -
Nitrogen: Primary amine.[1][2][3][5][6] Unlike Lefetamine (N,N-dimethyl), the primary amine typically favors NMDA channel blockade over opioid agonism in this scaffold.
Mechanism of Action: NMDA Channel Blockade
Based on the structure-activity relationships (SAR) established by Berger et al. (2009) for DPEA derivatives:
-
The molecule acts as an uncompetitive antagonist at the N-methyl-D-aspartate (NMDA) receptor.[1][3]
-
It binds to the PCP site (phencyclidine site) located inside the ion channel pore.[3]
-
Critical Insight: Binding is "use-dependent."[1][3] The channel must be open (activated by Glutamate and Glycine) for the bulky amine to enter and occlude the pore.[7]
Part 2: Experimental Protocols (Radioligand Binding)
To validate the affinity of 1-Phenyl-2-(p-tolyl)ethylamine, the following self-validating radioligand binding assays are required.
Protocol A: NMDA Receptor (PCP Site) Binding Assay
Objective: Determine the
1. Tissue Preparation (Membrane Fraction)[1][3]
-
Source: Rat forebrain (cortex and hippocampus) or HEK293 cells expressing GluN1/GluN2B subunits.[1][3]
-
Homogenization: Homogenize tissue in 10 volumes of ice-cold 0.32 M sucrose.
-
Washing (Critical Step): Centrifuge at 1,000 x g (10 min) to remove debris.[1][3] Supernatant is centrifuged at 40,000 x g (20 min).[1][3]
-
Endogenous Ligand Removal: Resuspend the pellet in 5 mM Tris-HCl (pH 7.4) and centrifuge again. Repeat this wash 3-5 times .[1][3]
-
Why? You must remove endogenous Glutamate and Glycine.[3] If they remain, they will artificially alter the "open state" probability of the channel, skewing
binding kinetics.
-
2. Assay Conditions
-
Buffer: 5 mM Tris-HCl / 1 mM HEPES (pH 7.4).
-
Radioligand:
(Final concentration: 1–2 nM).[1][3] -
Co-Agonists (The "Key" to the Lock): Add 10
M Glutamate and 10 M Glycine to the buffer. -
Non-Specific Binding (NSB): Define using 10
M (+)MK-801 or 100 M PCP.[1][3] -
Test Compound: 1-Phenyl-2-(p-tolyl)ethylamine (Concentration range:
to M).[1][3]
3. Incubation & Termination
-
Incubation: 2 hours at room temperature (25°C) or 37°C. Equilibrium is slow for channel blockers.
-
Filtration: Rapid vacuum filtration through Whatman GF/B filters pre-soaked in 0.3% Polyethyleneimine (PEI).[1][3]
-
Why PEI? Reduces non-specific binding of the lipophilic ligand to the glass fiber filter.
-
Protocol B: Mu-Opioid Receptor (MOR) Binding Assay
Objective: Assess potential opioid liability (analgesic vs. abuse potential).[1][3]
-
Radioligand:
(highly selective mu-agonist).[1][3] -
Buffer: 50 mM Tris-HCl (pH 7.4).
-
Incubation: 1 hour at 25°C.
-
NSB: Define using 10
M Naloxone.[1][3] -
Note: Primary amines in the DPEA class usually show
nM (low affinity) compared to their tertiary amine counterparts (Lefetamine), but this must be empirically verified.[1]
Part 3: Data Analysis & Interpretation[1]
Quantitative Metrics
Data from the scintillation counter (CPM) must be converted to specific binding and analyzed using non-linear regression (one-site competition model).[1][3]
| Parameter | Formula / Definition | Interpretation for 1-Phenyl-2-(p-tolyl)ethylamine |
| IC50 | Concentration displacing 50% of radioligand.[1][3] | Raw potency metric (assay dependent). |
| Ki | The Affinity Constant. Lower Ki = Higher Affinity.[1][3] Expected NMDA Ki: 50 - 500 nM .[1][3] | |
| Hill Slope | Slope of the displacement curve.[3] | ~1.0 : Competitive interaction at a single site.<1.0 : Negative cooperativity or multiple sites.[1][3] |
Comparative Reference Standards
To validate the assay, run these standards in parallel:
| Compound | Target | Expected Ki (nM) | Role |
| (+)MK-801 | NMDA (PCP Site) | 2 - 5 | High-affinity control.[1][3] |
| Lefetamine | NMDA / Opioid | ~500 / ~6000 | Structural parent.[1][3] |
| Diphenidine | NMDA (PCP Site) | 10 - 30 | Structural analog.[1][3] |
Part 4: Visualization of Signaling & Workflow
Diagram: NMDA Receptor Blockade Mechanism
This diagram illustrates the "Use-Dependent" blockade mechanism where 1-Phenyl-2-(p-tolyl)ethylamine (The Ligand) requires the channel to open before it can bind.[1][3]
Caption: The ligand acts as an open-channel blocker, requiring Glutamate/Glycine activation to access the PCP binding site deep within the pore.
Diagram: Radioligand Binding Workflow
A step-by-step visualization of the validation protocol.[1][3]
Caption: Workflow for determining Ki. Note the critical addition of Co-Agonists (Glu/Gly) during incubation.[1]
References
-
Berger, M. L., et al. (2009). NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds.[6] Bioorganic & Medicinal Chemistry.[1][3][8][9][10]
-
Morris, B. J., & Wall, A. (2014). Lefetamine: A controlled drug that is not a controlled substance.[3] Drug Testing and Analysis.[3][11][12]
-
Wallach, J., et al. (2016). Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines.[1][3] Drug Testing and Analysis.[3][11][12]
-
IUPHAR/BPS Guide to Pharmacology. NMDA Receptor Physiology and Pharmacology.[1][3]
Sources
- 1. 1-Phenylethylamine - Wikipedia [en.wikipedia.org]
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- 3. (S)-1-(p-tolyl)ethanamine | C9H13N | CID 7015759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Phenethylamine - Wikipedia [en.wikipedia.org]
- 6. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]
- 7. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Phenethylamines in Medicinal Chemistry: A Review | MDPI [mdpi.com]
- 10. 2,5-Dimethoxy-4-methylamphetamine - Wikipedia [en.wikipedia.org]
- 11. Toxicokinetics of lefetamine and derived diphenylethylamine designer drugs-Contribution of human cytochrome P450 isozymes to their main phase I metabolic steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. UWA-001 - Wikipedia [en.wikipedia.org]
Methodological & Application
HPLC method development for detection of 1-Phenyl-2-(p-tolyl)ethylamine
Method Development for Isomeric Purity and Quantitation
Abstract
This application note details the method development strategy for the quantification and impurity profiling of 1-Phenyl-2-(p-tolyl)ethylamine. As a structural analog of 1,2-diphenylethylamine (DPEA), this compound presents specific chromatographic challenges: basicity-induced peak tailing and the critical need to resolve positional isomers (ortho-, meta-tolyl analogs) and regioisomers. This guide moves beyond standard C18 protocols, advocating for Biphenyl stationary phases to leverage
Chemical Context & Challenge
To develop a robust method, we must first understand the physicochemical environment of the analyte.[1]
-
Structure: A primary amine with two aromatic rings.[1] One ring is unsubstituted; the other bears a methyl group at the para position.[1]
-
Basicity (pKa ~9.0 - 9.5): At neutral pH, the amine is protonated (
). This leads to secondary interactions with residual silanols on silica columns, causing severe peak tailing.[1] -
Hydrophobicity (LogP ~3.6): The molecule is moderately lipophilic, suitable for Reversed-Phase Chromatography (RPLC).
-
The Separation Challenge: The primary impurities in the synthesis of this compound are often its positional isomers (e.g., 1-Phenyl-2-(o-tolyl)ethylamine) or regioisomers (2-Phenyl-1-(p-tolyl)ethylamine). A standard C18 column separates based on hydrophobicity alone, often failing to resolve these isomers which have nearly identical LogP values.[1]
Method Development Strategy
Stationary Phase Selection: The Case for Biphenyl
While C18 is the workhorse of HPLC, it lacks the shape selectivity required for aromatic isomers.[1] We utilize a Biphenyl (or Phenyl-Hexyl) stationary phase.
-
Mechanism: Biphenyl phases offer
electron interactions between the stationary phase rings and the analyte's aromatic rings.[1] -
Selectivity: The strength of this interaction is highly sensitive to the electron density and steric accessibility of the analyte's rings.[1] The para-methyl group affects the electron density differently than an ortho-methyl, allowing the Biphenyl phase to pull these peaks apart where a C18 would co-elute them.[1]
Mobile Phase Chemistry
-
pH Control: To ensure robust retention and peak shape, we must control the ionization state.[1]
-
Option A (High pH ~10): Analyte is neutral.[1] High retention, good shape, but requires hybrid-silica columns (e.g., pH stable).[1]
-
Option B (Low pH ~3): Analyte is cationic.[1] We choose Low pH (pH 3.0) for this protocol because it is compatible with LC-MS (protonated molecular ion) and standard silica columns.
-
-
Organic Modifier: Methanol is preferred over Acetonitrile for phenyl-based columns.[1] Aprotic solvents like Acetonitrile can interfere with the
overlap; protic Methanol enhances this selectivity mechanism.[1]
Experimental Protocols
Protocol A: Achiral Purity & Isomer Resolution (Primary Method)
This method is designed to separate the target analyte from synthesis byproducts and positional isomers.[1]
Equipment: HPLC or UHPLC system with UV-Vis (DAD) or Mass Spectrometer. Reagents: HPLC-grade Methanol, Milli-Q Water, Formic Acid, Ammonium Formate.[1]
| Parameter | Condition | Rationale |
| Column | Kinetex Biphenyl (Phenomenex) or Raptor Biphenyl (Restek)Dimensions: 100 x 2.1 mm, 2.6 µm (Core-Shell) | Maximizes |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 (adj.[1] with Formic Acid) | Buffers the amine to a consistent cationic state; ionic strength suppresses silanol interactions.[1] |
| Mobile Phase B | Methanol | Promotes |
| Flow Rate | 0.4 mL/min | Optimized for 2.1 mm ID columns.[1] |
| Column Temp | 35°C | Elevated temp reduces viscosity and improves mass transfer.[1] |
| Detection | UV @ 210 nm (primary), 254 nm (secondary) | 210 nm captures the amine/phenyl absorption; 254 nm is specific to the aromatic ring.[1] |
Gradient Program:
-
0.0 min: 10% B (Equilibration)
-
1.0 min: 10% B (Hold to elute polar salts)
-
10.0 min: 90% B (Linear ramp to elute hydrophobic analytes)
-
12.0 min: 90% B (Wash)
-
12.1 min: 10% B (Re-equilibration)
-
15.0 min: End
Protocol B: Sample Preparation
To prevent column fouling and ensure accurate quantitation.
Workflow Visualization:
Figure 1: Standard "Dilute-and-Shoot" workflow for high-purity synthetic samples.
Step-by-Step:
-
Stock Solution: Weigh 10.0 mg of sample into a 10 mL volumetric flask. Dissolve in Methanol.[1] (Conc: 1 mg/mL).[1]
-
Working Standard: Transfer 100 µL of Stock Solution to a 1 mL vial. Add 900 µL of Mobile Phase A. (Conc: 0.1 mg/mL).
-
Filtration: If the sample is a crude reaction mixture, filter through a 0.22 µm PTFE syringe filter to remove insoluble salts.
Method Validation Strategy
To ensure the method is scientifically rigorous (E-E-A-T), evaluate the following parameters:
System Suitability
-
Tailing Factor (
): Must be < 1.5. If , increase Ammonium Formate concentration to 20 mM to further mask silanols.[1] -
Resolution (
): If an isomer mix is available, between p-tolyl and m-tolyl isomers must be > 1.5 (Baseline separation).
Linearity & Range
Prepare calibration standards at 5, 25, 50, 100, and 150 µg/mL.
-
Acceptance:
.[1] -
Check: Verify the y-intercept is statistically zero (no matrix interference).
Specificity (Isomer Stress Test)
Since the p-tolyl isomer is the target, you must prove the method distinguishes it from the o-tolyl and m-tolyl isomers.[1]
-
Action: Inject a mixture of the isomers.[1]
-
Observation: On a Biphenyl column, elution order is typically ortho
meta para due to increasing ability of the planar aromatic ring to interact with the stationary phase (steric hindrance decreases).[1]
Scientific Logic & Troubleshooting
Decision Matrix for Optimization:
Figure 2: Troubleshooting logic flow. Note that lowering temperature often improves selectivity (separation) on phenyl phases, while raising temperature improves efficiency (peak narrowness).[1]
Common Issues:
-
Retention Time Drift: Basic amines are sensitive to pH changes.[1] Ensure Mobile Phase A is strictly buffered at pH 3.0. A deviation of 0.2 pH units can shift retention significantly.[1]
-
Peak Broadening: If the sample is dissolved in 100% Methanol and injected in a large volume (>5 µL), "solvent effect" will distort the peak.[1] Always dissolve/dilute the sample in a solvent composition similar to the starting gradient (10-20% MeOH).
References
-
Separation of Positional Isomers of Phenethylamines: Grumann, C., & Auwärter, V. (2018).[1][2] Separation of positional isomers of nine 2-phenethylamine-derived designer drugs by liquid chromatography-tandem mass spectrometry. Drug Testing and Analysis.
-
Biphenyl Stationary Phase Mechanism: Phenomenex Technical Notes. "Selectivity of Biphenyl Phases for Aromatic Compounds."
-
pKa and Physicochemical Data: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10160531, 1-Phenyl-2-(p-tolyl)ethylamine.[3]
-
Chiral Separation Considerations: Payagala, T., et al. (2025).[1] Synthesis and chromatographic evaluation of new polymeric chiral stationary phases based on 1,2-diphenylethylenediamine derivatives. ResearchGate.[1]
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. Separation of positional isomers of nine 2-phenethylamine-derived designer drugs by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (S)-1-Phenyl-2-(p-tolyl)ethylamine 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
Application Note: NMR Spectroscopy Characterization of 1-Phenyl-2-(p-tolyl)ethylamine
This Application Note is structured as a high-level technical guide for the characterization of 1-Phenyl-2-(p-tolyl)ethylamine (also known as 2-(4-methylphenyl)-1-phenylethanamine). It addresses the structural nuances of this chiral amine, specifically the differentiation of aromatic ring systems and the analysis of diastereotopic protons.
Introduction & Structural Strategy
1-Phenyl-2-(p-tolyl)ethylamine is a diarylethylamine scaffold frequently employed as a chiral resolving agent and a pharmacophore in CNS-active drug development. Its structure consists of a chiral ethylamine backbone bearing two distinct aromatic systems: a monosubstituted phenyl ring at the
Characterization Challenges:
-
Spectral Overlap: The aromatic region (6.5–7.5 ppm) contains nine protons from two different rings, leading to potential overlap.
-
Chirality: The C1 chiral center renders the adjacent C2 methylene protons (
) diastereotopic , creating a complex ABX spin system with the methine proton ( ). -
Enantiomeric Purity: As a chiral reagent, determining the enantiomeric excess (ee) is critical.
This protocol outlines a self-validating workflow to assign these features unequivocally using 1D and 2D NMR techniques.
Experimental Protocol
Sample Preparation
To ensure sharp lines and accurate integration, proper sample preparation is paramount.
-
Solvent Selection:
-
Primary: Chloroform-d (
, 99.8% D) is recommended for general characterization. It minimizes amine proton exchange broadening compared to protic solvents. -
Alternative: Dimethyl sulfoxide-
(DMSO- ) should be used if the sample exists as a hydrochloride salt or to observe the exchangeable amine protons ( ) as distinct signals.
-
-
Concentration: Prepare a 10–15 mg/mL solution. High concentrations may induce viscosity broadening; low concentrations require excessive scan times.
-
Internal Standard: Tetramethylsilane (TMS, 0.00 ppm) or residual solvent peak (
, 7.26 ppm).
Acquisition Parameters
Standard pulse sequences are modified to resolve the specific couplings of the ethylamine chain.
| Experiment | Pulse Sequence | Key Parameter | Purpose |
| 1H 1D | zg30 | D1 = 2.0 s | Quantitative integration and coupling constant ( |
| 13C {1H} | zgpg30 | Scans = 512+ | Carbon backbone verification. |
| COSY | cosygpppqf | 2048 x 256 | Tracing the |
| HSQC | hsqcedetgpsisp2.3 | Multiplicity-edited | Distinguishing |
| HMBC | hmbcgplpndqf | Linking the aliphatic chain to specific aromatic rings. |
Data Analysis & Assignments[1][2][3][4]
The Aliphatic Region (ABX System)
The ethylamine backbone forms a classic ABX spin system.
-
Methine (
): Resonates at ~4.1–4.3 ppm . It appears as a doublet of doublets (dd) or triplet, coupling to the two non-equivalent methylene protons. -
Methylene (
): These protons are diastereotopic due to the adjacent chiral center. They appear as two distinct multiplets (or distorted doublets of doublets) in the 2.7–3.0 ppm range.-
Validation: The COSY spectrum will show strong cross-peaks between
and both , but no cross-peaks between the methyl group and the chain.
-
-
Methyl Group (
): A sharp singlet at ~2.30 ppm .
The Aromatic Region
Differentiation of the two rings is achieved via symmetry and coupling patterns.
-
Phenyl Ring (Pos 1): Exhibits a monosubstituted pattern (
). Typically appears as a multiplet at 7.20–7.40 ppm . -
p-Tolyl Ring (Pos 2): Exhibits an AA'BB' coupling pattern (often resembling two doublets) at ~7.00–7.15 ppm .
-
Validation:HMBC is the definitive filter. The Methyl protons (~2.3 ppm) will show a long-range correlation (
) to the aromatic carbons of the tolyl ring, identifying them uniquely from the phenyl ring.
-
Quantitative Data Summary (Predicted/Typical)
| Position | Group | Shift ( | Multiplicity | Integral | Shift ( |
| Ar-CH3 | Methyl | 2.30 | Singlet (s) | 3H | ~21.0 |
| C2 | Methylene | 2.80 – 2.95 | Multiplet (m) / ABX | 2H | ~45.5 |
| C1 | Methine | 4.15 | dd | 1H | ~57.8 |
| NH2 | Amine | 1.5 – 2.0 | Broad singlet (br s) | 2H | - |
| Ar-H | p-Tolyl | 7.05, 7.12 | AA'BB' (d) | 4H | 129.0, 129.5 |
| Ar-H | Phenyl | 7.25 – 7.35 | Multiplet (m) | 5H | 126-128 |
Advanced Protocol: Chiral Purity Determination
For drug development applications, determining the Enantiomeric Excess (ee) is required.
Method: Chiral Solvating Agent (CSA) NMR.
-
Baseline: Acquire a standard 1H spectrum of the racemate in
. -
Titration: Add 1-2 equivalents of (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate or Mosher's Acid .
-
Observation: The diastereomeric complexes formed will cause the Methyl singlet (~2.3 ppm) to split into two distinct signals (one for the R-isomer complex, one for the S-isomer complex).
-
Calculation: Integrate the split methyl signals.
Workflow Visualization
Figure 1: Decision-tree workflow for the complete NMR characterization of 1-Phenyl-2-(p-tolyl)ethylamine, including chiral purity analysis.
References
-
Pallavicini, M., et al. (2003). "Resolution of 1-phenyl-2-(p-tolyl)ethylamine via diastereomeric salt formation." Tetrahedron: Asymmetry.
-
Sakai, K., et al. (2004). "Practical resolution of 1-phenyl-2-(4-methylphenyl)ethylamine using a single resolving agent." Tetrahedron: Asymmetry.
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[1] (Standard text for ABX and AA'BB' system interpretation).
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.
Sources
Application Notes and Protocols for the Extraction of 1-Phenyl-2-(p-tolyl)ethylamine from Biological Matrices
Introduction: The Analytical Challenge of Novel Phenethylamines
1-Phenyl-2-(p-tolyl)ethylamine is a substituted phenethylamine, a class of compounds that includes a wide range of substances from endogenous neurotransmitters to novel psychoactive substances (NPS). The detection and quantification of such compounds in complex biological matrices like blood, plasma, and urine are critical in various fields, including clinical and forensic toxicology, pharmacology, and drug development. The inherent complexity of these matrices necessitates robust and efficient extraction techniques to isolate the target analyte from interfering substances, ensuring accurate and reliable analytical results.
This document provides a comprehensive guide to the extraction of 1-Phenyl-2-(p-tolyl)ethylamine from biological matrices, intended for researchers, scientists, and drug development professionals. The protocols described herein are based on established analytical principles for structurally similar compounds and are designed to be adapted and validated in your laboratory. As a member of the phenethylamine class, 1-Phenyl-2-(p-tolyl)ethylamine is a basic compound, a key characteristic that will be exploited in the following extraction methodologies. The predicted pKa of approximately 8.89 for the amine group dictates that the compound will be positively charged in acidic conditions and neutral (and thus more amenable to extraction into organic solvents) under basic conditions.[1]
Core Principles of Extraction for 1-Phenyl-2-(p-tolyl)ethylamine
The successful extraction of 1-Phenyl-2-(p-tolyl)ethylamine from biological samples hinges on the principle of differential solubility. By manipulating the pH of the aqueous sample, we can control the ionization state of the amine functional group.
-
In acidic conditions (pH < pKa - 2): The amine group is protonated (R-NH3+), making the molecule water-soluble and less likely to partition into an organic solvent.
-
In basic conditions (pH > pKa + 2): The amine group is deprotonated (R-NH2), rendering the molecule neutral and more soluble in organic solvents.
This pH-dependent behavior is the cornerstone of the Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) methods detailed below.
Method 1: Liquid-Liquid Extraction (LLE)
LLE is a classic and robust technique for the extraction of drugs from biological fluids. It relies on the partitioning of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. For basic compounds like 1-Phenyl-2-(p-tolyl)ethylamine, a "back-extraction" procedure can be employed for enhanced cleanup.
Causality Behind Experimental Choices in LLE:
-
Sample Pre-treatment: For blood samples, protein precipitation is often a necessary first step to release matrix-bound analytes and prevent emulsions during extraction. Acetonitrile is a common choice for this purpose. For urine samples, enzymatic hydrolysis with β-glucuronidase may be considered to cleave any potential glucuronide conjugates, which are common metabolites of phenethylamines.
-
pH Adjustment: The initial extraction is performed under basic conditions (pH ~10-12) to ensure the analyte is in its neutral, organic-soluble form.[2]
-
Choice of Extraction Solvent: The ideal solvent should be immiscible with water, have a high affinity for the analyte, a low boiling point for easy evaporation, and be relatively non-polar. A mixture of solvents can be used to fine-tune the polarity. For amphetamine-like substances, solvents such as diethyl ether, ethyl acetate, or mixtures like chloroform:isopropanol are commonly employed.[3] A mixture of chloroform, ethyl acetate, and ethanol has also been shown to be effective for amphetamine extraction.[3]
-
Back-Extraction (Clean-up): The organic extract containing the analyte and other lipophilic matrix components is washed with an acidic solution. The basic analyte partitions into the acidic aqueous phase as a salt, while neutral and acidic interferences remain in the organic phase, which is then discarded. The pH of the aqueous phase is then raised again, and the analyte is re-extracted into a fresh organic solvent. This two-step process significantly improves the purity of the final extract.[2]
-
Evaporation and Reconstitution: The final organic extract is evaporated to dryness under a gentle stream of nitrogen to concentrate the analyte. The residue is then reconstituted in a small volume of a solvent compatible with the analytical instrument (e.g., mobile phase for LC-MS).
LLE Workflow Diagram
Caption: Liquid-Liquid Extraction with back-extraction workflow.
Detailed LLE Protocol for Blood/Plasma:
-
Sample Preparation: To 1 mL of whole blood or plasma in a glass centrifuge tube, add 2 mL of ice-cold acetonitrile to precipitate proteins.
-
Vortex and Centrifuge: Vortex the sample for 1 minute, then centrifuge at 3000 x g for 10 minutes.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean glass centrifuge tube.
-
Initial Extraction:
-
Add 1 mL of 1 M sodium hydroxide to adjust the pH to >10.
-
Add 5 mL of a suitable extraction solvent (e.g., diethyl ether or a 9:1 mixture of n-butyl chloride:isopropanol).
-
Vortex for 5 minutes.
-
Centrifuge at 2000 x g for 5 minutes to separate the layers.
-
-
Back-Extraction:
-
Transfer the upper organic layer to a new tube.
-
Add 2 mL of 0.1 M hydrochloric acid.
-
Vortex for 2 minutes and centrifuge.
-
Discard the upper organic layer.
-
-
Final Extraction:
-
To the remaining acidic aqueous layer, add 1 mL of 1 M sodium hydroxide to re-basify.
-
Add 3 mL of the extraction solvent.
-
Vortex for 2 minutes and centrifuge.
-
-
Evaporation and Reconstitution:
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS derivatization.
-
Method 2: Solid-Phase Extraction (SPE)
SPE is a more modern and often more efficient alternative to LLE. It uses a solid sorbent packed into a cartridge to retain the analyte from the liquid sample. The analyte is then eluted with a small volume of solvent. For basic compounds like 1-Phenyl-2-(p-tolyl)ethylamine, a mixed-mode cation exchange sorbent is highly effective.
Causality Behind Experimental Choices in SPE:
-
Sorbent Selection: A mixed-mode sorbent combining a non-polar C8 or C18 chain with a strong cation exchanger (SCX) is ideal. The non-polar phase retains the compound through hydrophobic interactions, while the cation exchange phase retains the positively charged analyte under acidic conditions. This dual retention mechanism provides excellent selectivity for basic drugs.
-
Sample Pre-treatment and Loading: The biological sample is typically diluted and acidified before loading onto the SPE cartridge. Acidification ensures that the analyte is in its protonated, positively charged state, allowing it to bind strongly to the SCX sorbent.
-
Wash Steps: The cartridge is washed with a series of solvents to remove interferences. A typical sequence includes:
-
An acidic buffer or water to remove hydrophilic interferences.
-
An organic solvent like methanol or acetonitrile to remove lipophilic, non-basic interferences that are retained on the C8/C18 part of the sorbent.
-
-
Elution: The analyte is eluted from the sorbent using a solvent mixture containing a base, such as ammonium hydroxide. The base neutralizes the charge on the analyte, disrupting its interaction with the SCX sorbent and allowing it to be eluted.
SPE Workflow Diagram
Caption: Solid-Phase Extraction workflow for basic compounds.
Detailed SPE Protocol for Urine:
-
Sample Preparation: To 1 mL of urine, add an internal standard and 2 mL of 100 mM phosphate buffer (pH 6.0). Vortex to mix.
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge (e.g., C8/SCX, 200 mg) by passing 3 mL of methanol, followed by 3 mL of deionized water, and finally 3 mL of 100 mM phosphate buffer (pH 6.0). Do not allow the cartridge to go dry.
-
-
Sample Loading: Load the prepared urine sample onto the cartridge at a slow, steady flow rate (1-2 mL/min).
-
Washing:
-
Wash the cartridge with 3 mL of deionized water.
-
Wash with 3 mL of 100 mM acetic acid.
-
Dry the cartridge under vacuum for 5 minutes.
-
Wash with 3 mL of methanol and dry under vacuum for another 5 minutes.
-
-
Elution:
-
Elute the analyte with 3 mL of a freshly prepared solution of dichloromethane:isopropanol:ammonium hydroxide (78:20:2 v/v/v).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the appropriate solvent for analysis.
-
Method 3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method, originally developed for pesticide analysis in food, has been successfully adapted for the extraction of a wide range of drugs from biological matrices, especially whole blood.[4][5][6] It is a two-step process involving a salting-out extraction followed by dispersive SPE (dSPE) for clean-up.
Causality Behind Experimental Choices in QuEChERS:
-
Extraction and Partitioning: The sample is homogenized with an organic solvent (typically acetonitrile) and a mixture of salts (e.g., magnesium sulfate and sodium acetate). The salts induce phase separation between the aqueous sample and the acetonitrile, forcing the analytes into the organic layer. Magnesium sulfate also helps to remove water from the extract.
-
Dispersive SPE (dSPE): An aliquot of the acetonitrile extract is transferred to a tube containing a mixture of SPE sorbents. For basic drugs, this mixture often includes:
-
Primary Secondary Amine (PSA): To remove fatty acids and other acidic interferences.
-
C18: To remove non-polar interferences.
-
Magnesium Sulfate: To remove any remaining water.
-
QuEChERS Workflow Diagram
Caption: QuEChERS workflow for whole blood analysis.
Detailed QuEChERS Protocol for Whole Blood:
-
Sample Preparation: In a 15 mL centrifuge tube, combine 1 mL of whole blood with 2 mL of water and an internal standard.
-
Extraction:
-
Add 3 mL of acetonitrile.
-
Add the contents of a QuEChERS extraction salt packet (e.g., containing 4 g MgSO4 and 1 g sodium acetate).
-
Cap and shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge at 4000 x g for 5 minutes.
-
Dispersive SPE Clean-up:
-
Transfer 1 mL of the upper acetonitrile layer to a 2 mL dSPE tube containing a mixture of sorbents (e.g., 150 mg MgSO4, 50 mg PSA, and 50 mg C18).
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge at 10,000 x g for 5 minutes.
-
Analysis: The supernatant can be directly injected into the LC-MS/MS system or transferred to an autosampler vial.
Validation and Quality Control
It is imperative that any of the above methods be thoroughly validated in your laboratory for the specific analyte and matrix of interest. Key validation parameters include:
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[7]
-
Linearity: The range over which the instrument response is proportional to the analyte concentration.[7]
-
Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.[7]
-
Recovery: The efficiency of the extraction process, determined by comparing the analyte response in an extracted sample to the response of a standard solution.
-
Matrix Effect: The suppression or enhancement of the analyte signal due to co-eluting matrix components.[8]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[7]
-
Stability: The stability of the analyte in the biological matrix under different storage conditions (e.g., room temperature, refrigerated, frozen) and through freeze-thaw cycles.[9][10]
Data Summary (Illustrative)
The following table presents typical performance data for the extraction of phenethylamine analogues from biological matrices using the described techniques. Note: These values are for illustrative purposes and must be determined experimentally for 1-Phenyl-2-(p-tolyl)ethylamine.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | QuEChERS |
| Typical Recovery | 60-90% | >85% | 70-110% |
| Matrix Effect | Variable, can be significant | Generally lower than LLE | Moderate, depends on dSPE cleanup |
| Sample Throughput | Low to medium | Medium to high | High |
| Solvent Consumption | High | Low | Low to medium |
| Cost per Sample | Low | High | Medium |
Conclusion and Recommendations
The choice of extraction technique for 1-Phenyl-2-(p-tolyl)ethylamine will depend on the specific requirements of the analysis, including the biological matrix, required sensitivity, sample throughput, and available instrumentation.
-
LLE with back-extraction is a cost-effective and robust method capable of producing clean extracts, but it is labor-intensive and requires significant volumes of organic solvents.
-
SPE using a mixed-mode cation exchange sorbent is highly recommended for its high recovery, selectivity, and potential for automation, making it suitable for routine analysis.
-
QuEChERS is an excellent choice for high-throughput screening of whole blood samples, offering a rapid and simple workflow.
Regardless of the method chosen, rigorous validation is essential to ensure the generation of high-quality, reliable, and defensible data. Subsequent analysis by GC-MS or LC-MS/MS will provide the necessary sensitivity and selectivity for the definitive identification and quantification of 1-Phenyl-2-(p-tolyl)ethylamine in biological specimens.[11][12]
References
-
Journal of Applied Pharmaceutical Science. (2011). A review on biological matrices and analytical methods used for determination of drug of abuse. Retrieved from [Link]
-
MDPI. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Retrieved from [Link]
-
MDPI. (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved from [Link]
-
MDPI. (n.d.). Gas Chromatography–Mass Spectrometry (GC-MS) in the Plant Metabolomics Toolbox: GC-MS in Multi-Platform Metabolomics and Integrated Multi-Omics Research. Retrieved from [Link]
-
MDPI. (n.d.). Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. Retrieved from [Link]
-
Peters, F. T. (2007). Stability of analytes in biosamples - an important issue in clinical and forensic toxicology? Analytical and Bioanalytical Chemistry, 388(7), 1505–1519. [Link]
-
Raikos, N., Spagou, K., Vlachou, M., Pouliopoulos, A., & Thessa-lia, E. (2009). Development of a Liquid-Liquid Extraction Procedure for the Analysis of Amphetamine in Biological Specimens by GC-FID. The Open Forensic Science Journal, 2, 12-15. [Link]
-
ResearchGate. (2009). Development of a Liquid-Liquid Extraction Procedure for the Analysis of Amphetamine in Biological Specimens by GC-FID. Retrieved from [Link]
-
Sakamoto, Y., et al. (2012). Rapid drug extraction from human whole blood using a modified QuEChERS extraction method. Analytical and Bioanalytical Chemistry, 403(7), 2145–2153. [Link]
-
Separation Science. (n.d.). A Modified QuEChERS methodology for the Extraction of Drugs of Abuse in Biological Samples. Retrieved from [Link]
-
Taiwan Food and Drug Administration. (2020). Method of Test for Synthetic Phenethylamines in Urine (2). Retrieved from [Link]
-
Tiscione, N. B., et al. (2019). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Drug Testing and Analysis, 11(10), 1541–1553. [Link]
-
Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]
-
Wu, H.-H., et al. (2020). Simultaneous Quantitation of Seven Phenethylamine-Type Drugs in Forensic Blood and Urine Samples by UHPLC–MS-MS. Journal of Analytical Toxicology, 44(7), 717–725. [Link]
Sources
- 1. (S)-1-PHENYL-2-(P-TOLYL)ETHYLAMINE | 30339-30-1 [chemicalbook.com]
- 2. benthamopen.com [benthamopen.com]
- 3. researchgate.net [researchgate.net]
- 4. Rapid drug extraction from human whole blood using a modified QuEChERS extraction method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. APPLICATIONS OF QUECHERS TECHNIQUE FOR DRUG EXTRACTION FROM POSTMORTEM SAMPLES IN A MEDICO LEGAL SETTING | Journal of Forensic Medicine & Toxicology [acspublisher.com]
- 7. Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eijppr.com [eijppr.com]
- 9. Stability of analytes in biosamples - an important issue in clinical and forensic toxicology? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Crystallization Methods for the Purification of 1-Phenyl-2-(p-tolyl)ethylamine
Abstract
This technical guide provides a comprehensive overview of crystallization methodologies for the purification of 1-Phenyl-2-(p-tolyl)ethylamine. The document is structured to provide researchers, scientists, and drug development professionals with both the foundational principles and detailed, actionable protocols for achieving high chemical and optical purity. We will explore standard recrystallization techniques for enhancing chemical purity and delve deeply into diastereomeric salt crystallization for the critical process of chiral resolution. The causality behind experimental choices, such as solvent selection and the choice of resolving agent, is explained to empower researchers to adapt and troubleshoot these methods effectively.
Introduction: The Importance of Purity for 1-Phenyl-2-(p-tolyl)ethylamine
1-Phenyl-2-(p-tolyl)ethylamine is a chiral primary amine whose enantiomers serve as valuable reagents and building blocks in stereoselective synthesis. For instance, the (S)-enantiomer is utilized in the synthesis of optically active pyrethroid insecticides and as a stereodynamic probe for primary amines.[1] In pharmaceutical development and fine chemical synthesis, the chemical and, critically, the enantiomeric purity of a chiral intermediate is paramount. The presence of impurities or the undesired enantiomer can lead to significant differences in biological activity, pharmacological effects, or the formation of unwanted side products in subsequent synthetic steps.[2]
Crystallization is a powerful and widely used purification technique in both laboratory and industrial settings. It leverages differences in solubility between the target compound and its impurities to achieve separation.[3] For a chiral compound like 1-Phenyl-2-(p-tolyl)ethylamine, which is often synthesized as a racemic mixture (an equal mixture of both enantiomers), purification strategies must address two distinct goals:
-
Chemical Purification: The removal of by-products and residual starting materials from the synthesis.
-
Chiral Resolution: The separation of the racemic mixture into its individual, optically pure enantiomers.
This guide will present detailed protocols for both general recrystallization and the more specialized technique of diastereomeric salt crystallization to achieve these purification objectives.
General Recrystallization for Chemical Purity Enhancement
The foundational method of purification is recrystallization, which is based on the principle that the solubility of a compound in a solvent increases with temperature.[4] By dissolving the impure solid in a minimal amount of a hot, appropriate solvent and allowing it to cool slowly, the target compound will crystallize out in a purer form, leaving the impurities dissolved in the surrounding solution (mother liquor).[3]
The Critical Role of Solvent Selection
The choice of solvent is the most critical parameter for successful recrystallization. An ideal solvent should:
-
Exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures.
-
Dissolve impurities well at all temperatures or not at all.
-
Be chemically inert, not reacting with the compound being purified.
-
Have a boiling point below the melting point of the compound.
-
Be volatile enough for easy removal from the purified crystals.
For primary amines and related amphetamine derivatives, a range of solvents can be considered. The selection often involves empirical testing.
| Solvent Class | Examples | General Applicability Notes |
| Alcohols | Methanol, Ethanol, Isopropanol | Often good solvents for polar compounds like amine salts. Methanol has been used effectively for recrystallizing enamine salts.[5] |
| Hydrocarbons | Hexane, Heptane | Good for non-polar compounds. Often used as an anti-solvent in a mixed-solvent system. Heptane is noted as a preferred solvent for producing dense, non-solvated crystals of amphetamine derivatives.[6] |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Useful in mixed-solvent systems, for example, a hexane/THF mixture can be effective.[7][8] |
| Ketones | Acetone | Can be a good solvent, but its reactivity with primary amines (Schiff base formation) should be considered.[9] |
| Aqueous Systems | Water, Water/Alcohol mixtures | Particularly useful for the crystallization of salts, such as hydrohalide salts.[10] |
General Protocol for Recrystallization
This protocol outlines a standard procedure for purifying a solid organic compound.
-
Dissolution: Place the crude 1-Phenyl-2-(p-tolyl)ethylamine in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture gently (e.g., on a hot plate) while stirring until it boils. Continue to add small portions of the hot solvent until the solid is completely dissolved.[4]
-
Decolorization (Optional): If the solution is colored due to high-molecular-weight impurities, add a small amount of activated carbon to the hot solution and boil for a few minutes.[4]
-
Hot Filtration (Optional): If activated carbon was used or if insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[11] Subsequently, the flask can be placed in an ice bath to maximize the yield of crystals.[4]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[11]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[11]
-
Drying: Dry the crystals thoroughly to remove residual solvent. This can be done by leaving them under vacuum in the funnel for a period, followed by air drying or drying in a vacuum oven.[4]
Caption: General workflow for purification by recrystallization.
Chiral Resolution via Diastereomeric Salt Crystallization
Since enantiomers have identical physical properties in a non-chiral environment, they cannot be separated by standard recrystallization. The most common and industrially viable method for resolving racemates is to convert the enantiomers into a pair of diastereomers.[12] This is achieved by reacting the racemic amine with a single enantiomer of a chiral acid (a "resolving agent").
(R/S)-Amine + (R)-Acid → [ (R)-Amine·(R)-Acid ] + [ (S)-Amine·(R)-Acid ]
These resulting diastereomeric salts are no longer mirror images and thus have different physical properties, most importantly, different solubilities.[13] This solubility difference allows one of the salts to be selectively crystallized.
Selection of a Chiral Resolving Agent
The success of a resolution depends heavily on the choice of resolving agent. For resolving chiral bases like 1-Phenyl-2-(p-tolyl)ethylamine, chiral carboxylic acids are the most popular choice.[14]
Common Chiral Resolving Agents for Amines:
-
(+)-Tartaric Acid and its derivatives (e.g., (+)-Dibenzoyltartaric acid, (+)-Di-p-toluoyl-D-tartaric acid)[14][15]
-
(+)-Mandelic Acid
-
(+)-Camphor-10-sulfonic acid
-
Hemiphthalate of (S)-isopropylidene glycerol[16]
-
Cinnamic acid[16]
An effective resolving agent should form a stable, crystalline salt with the amine and exhibit a significant difference in solubility between the two diastereomeric salts in a practical solvent system.[13]
Protocol 1: Resolution with Hemiphthalate of (S)-isopropylidene glycerol
Research has demonstrated a highly effective resolution of (±)-1-Phenyl-2-(p-tolyl)ethylamine using the hemiphthalate of (S)-isopropylidene glycerol.[16] This method achieves excellent enantiomeric excess through a carefully controlled crystallization process.
Experimental Parameters: [16]
| Parameter | Value | Rationale |
|---|---|---|
| Resolving Agent | Hemiphthalate of (S)-isopropylidene glycerol | Forms diastereomeric salts with a significant solubility differential. |
| Solvent System | Isopropanol / Water (93:7 v/v) | The dielectric constant of the solvent mixture is crucial for modulating the solubility of the diastereomeric salts.[17] |
| Stoichiometry | 1:1 molar ratio of racemate to resolving agent | Forms a 1:1 mixture of diastereomeric salts in solution. |
| Crystallization | Simple precipitation/cooling | The (S)-amine·(R)-acid salt is significantly less soluble and preferentially crystallizes. |
| Reported Yield | 69% | High efficiency for a resolution process. |
| Reported Purity | >99% e.e. of (S)-1-Phenyl-2-(p-tolyl)ethylamine | Demonstrates excellent selectivity of the crystallization. |
Step-by-Step Protocol:
-
Salt Formation: Dissolve racemic 1-Phenyl-2-(p-tolyl)ethylamine and an equimolar amount of the hemiphthalate of (S)-isopropylidene glycerol in a 93/7 isopropanol/water mixture with heating to form a clear solution.
-
Crystallization: Allow the solution to cool gradually to room temperature to induce the precipitation of the less soluble diastereomeric salt, [(S)-amine·(R)-acid].
-
Isolation: Collect the precipitated crystals by vacuum filtration.
-
Liberation of Free Amine: Suspend the isolated diastereomeric salt in water and a suitable organic solvent (e.g., toluene or diethyl ether). Add a base, such as 10% aqueous sodium hydroxide, until the pH is alkaline (pH 11-12) to neutralize the resolving agent and liberate the free amine.[10][18]
-
Extraction & Purification: Separate the organic layer, which now contains the enantiomerically enriched amine. Wash the organic layer with water, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure to yield the purified (S)-1-Phenyl-2-(p-tolyl)ethylamine.[10]
Protocol 2: Purification via the Hydrobromide Salt
An alternative approach involves forming a simple achiral salt, such as the hydrobromide, and performing a recrystallization. This method is primarily for chemical purification but has been reported to enhance optical purity if the starting material is already partially enriched.[10]
Step-by-Step Protocol: [10]
-
Salt Formation: Dissolve the optically active 1-Phenyl-2-(p-tolyl)ethylamine in a suitable solvent. Add an aqueous solution of hydrogen bromide (HBr) dropwise with stirring. The patent suggests using 1 to 3 molar equivalents of HBr relative to the amine.[10]
-
Dissolution: Heat the mixture to approximately 60 °C to ensure the complete dissolution of the formed salt, creating a homogeneous solution. Water is noted as a suitable recrystallization solvent for this salt.[10]
-
Crystallization: Gradually cool the solution to 25 °C and stir for about an hour to allow the 1-Phenyl-2-(p-tolyl)ethylamine·HBr salt to crystallize.
-
Isolation and Liberation: Collect the crystals by filtration. To recover the free amine, neutralize the salt with a base (e.g., 10% NaOH), extract with an organic solvent like toluene, and evaporate the solvent.[10]
Caption: Workflow for chiral resolution by diastereomeric salt crystallization.
Conclusion
The purification of 1-Phenyl-2-(p-tolyl)ethylamine is a multi-faceted challenge that requires careful selection of methodologies based on the specific purification goal. For enhancing chemical purity, standard recrystallization guided by methodical solvent screening provides a robust solution. For achieving the high enantiomeric purity required for stereoselective applications, diastereomeric salt crystallization is the industry-standard method. The success of this technique is intrinsically linked to the rational selection of the chiral resolving agent and the optimization of crystallization conditions, particularly the solvent system. The protocols detailed herein provide a strong foundation for researchers to develop and implement effective purification strategies for this important chiral amine.
References
- CN111632400B - Recrystallization purification method of enamine salt - Google P
-
Chemistry LibreTexts. (2023). Recrystallization. (URL: [Link])
- JP2949930B2 - Method for purifying optically active 1-phenyl-2-(p-tolyl)
-
University of California, Davis. (n.d.). Recrystallization-1.pdf. (URL: [Link])
-
ResearchGate. (n.d.). Crystallization and Purification. (URL: [Link])
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. (URL: [Link])
-
ResearchGate. (2003). Resolution of 1-phenyl-2-(p-tolyl)ethylamine via diastereomeric salt formation. (URL: [Link])
-
Molbase. (n.d.). 1-PHENYL-2-(P-TOLYL)ETHYLAMINE 30339-30-1 Efficient Transportation. (URL: [Link])
- US9321794B2 - Synthesis of racemic amphetamine derivatives by cuprate addition reaction with aziridine phosphoramidate compounds - Google P
-
ScienceDirect. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. (URL: [Link])
-
ResearchGate. (2022). Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. (URL: [Link])
- US6399828B1 - Preparation of amphetamines from phenylpropanolamines - Google P
-
Onyx Scientific. (n.d.). Chiral Resolution Screening. (URL: [Link])
-
ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. (URL: [Link])
-
University of Rochester, Department of Chemistry. (n.d.). Purification: How To. (URL: [Link])
-
National Institutes of Health (NIH). (n.d.). Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration. (URL: [Link])
- WO2015130661A1 - Synthesis of chiral amphetamine derivatives by stereospecific, regioselective cuprate addition reaction with aziridine phosphoramidate compounds - Google P
-
Royal Society of Chemistry. (2023). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. (URL: [Link])
-
ResearchGate. (2018). The crystal and molecular structure of amphetamine sulfate. (URL: [Link])
-
Wikipedia. (n.d.). Chiral resolution. (URL: [Link])
-
MDPI. (2021). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. (URL: [Link])
-
Chemistry LibreTexts. (2020). 6.5: Racemic Mixtures and the Resolution of Enantiomers. (URL: [Link])
Sources
- 1. (S)-1-PHENYL-2-(P-TOLYL)ETHYLAMINE | 30339-30-1 [chemicalbook.com]
- 2. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
- 3. mt.com [mt.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CN111632400B - Recrystallization purification method of enamine salt - Google Patents [patents.google.com]
- 6. US6399828B1 - Preparation of amphetamines from phenylpropanolamines - Google Patents [patents.google.com]
- 7. Purification [chem.rochester.edu]
- 8. WO2015130661A1 - Synthesis of chiral amphetamine derivatives by stereospecific, regioselective cuprate addition reaction with aziridine phosphoramidate compounds - Google Patents [patents.google.com]
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- 10. JP2949930B2 - Method for purifying optically active 1-phenyl-2- (p-tolyl) ethylamine - Google Patents [patents.google.com]
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- 12. Chiral resolution - Wikipedia [en.wikipedia.org]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Impurity Formation in 1-Phenyl-2-(p-tolyl)ethylamine Production
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Phenyl-2-(p-tolyl)ethylamine. As a crucial chiral intermediate in the development of various pharmaceuticals, particularly neurological drugs, ensuring its purity is paramount.[1] This document provides in-depth troubleshooting advice, detailed analytical methods, and purification protocols to address common impurity-related challenges encountered during its synthesis, primarily via reductive amination.
Core Synthesis Pathway: Reductive Amination
The most common and versatile method for synthesizing 1-Phenyl-2-(p-tolyl)ethylamine is the reductive amination of a suitable ketone precursor with an amine source.[2] This reaction typically proceeds in two steps: the formation of an imine intermediate followed by its reduction to the desired amine.
Figure 1: General workflow for the reductive amination synthesis of 1-Phenyl-2-(p-tolyl)ethylamine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues related to impurity formation during the synthesis of 1-Phenyl-2-(p-tolyl)ethylamine.
Q1: My reaction is producing a significant amount of a higher molecular weight byproduct. How can I identify and minimize it?
A1: Identification and Mitigation of the Dialkylated Impurity
The most probable higher molecular weight byproduct is the dialkylated secondary amine, N,N-bis(1-phenyl-2-(p-tolyl)ethyl)amine. This impurity arises from the newly formed primary amine reacting with another molecule of the ketone starting material.
Causality: The formation of the secondary amine is a common side reaction in reductive aminations, especially when synthesizing primary amines.[2] The desired primary amine product is itself a nucleophile and can compete with the initial amine source (e.g., ammonia) in reacting with the ketone.
Troubleshooting Workflow:
Figure 2: Decision tree for troubleshooting the formation of the dialkylated secondary amine impurity.
Experimental Protocols for Mitigation:
-
Protocol 1: Molar Excess of Amine Source:
-
Instead of a stoichiometric amount, use a 5-10 fold molar excess of the amine source (e.g., ammonium acetate or aqueous ammonia).
-
This shifts the equilibrium towards the formation of the initial imine, outcompeting the reaction of the primary amine product with the ketone.
-
-
Protocol 2: Stepwise Imine Formation and Reduction: [3]
-
Dissolve the ketone in a suitable solvent (e.g., methanol or ethanol).
-
Add the amine source and stir at room temperature for 1-2 hours to allow for complete imine formation. Monitor the reaction by TLC or GC-MS.
-
Once the ketone is consumed, add the reducing agent (e.g., sodium borohydride) portion-wise at a low temperature (0-5 °C).
-
Q2: I am observing an impurity with a similar polarity to my starting material. What could it be and how can I avoid it?
A2: Identifying and Preventing the Formation of the Alcohol Byproduct
This impurity is likely the corresponding alcohol, 1-Phenyl-2-(p-tolyl)ethanol, formed from the reduction of the ketone starting material.
Causality: The reducing agent used for the imine reduction can also reduce the carbonyl group of the ketone.[4] This side reaction is more prevalent with less selective reducing agents or under certain pH conditions.
Troubleshooting and Prevention:
| Strategy | Rationale | Recommended Action |
| Choice of Reducing Agent | Some reducing agents are more selective for imines over ketones. | Use a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[5] |
| pH Control | The rate of imine formation and reduction is pH-dependent. At acidic pH, the ketone can be protonated and more susceptible to reduction. | Maintain a slightly acidic to neutral pH (around 6-7) to favor imine formation and subsequent reduction over ketone reduction. |
| Stepwise Reaction | Physically separating the imine formation and reduction steps prevents the reducing agent from coming into contact with the ketone. | Follow Protocol 2 as described in A1. |
Q3: My final product purity is low, and I suspect impurities from my starting materials. What should I look for?
A3: Impact of Starting Material Impurities
Impurities in the starting ketone, 1-Phenyl-2-(p-tolyl)ethanone, can carry through the synthesis and contaminate the final product. A common issue arises from isomeric impurities in the p-tolualdehyde used to synthesize the ketone.
Potential Impurities from Starting Materials:
-
ortho- and meta- Isomers: If the p-tolualdehyde contains ortho- or meta-tolualdehyde, this will lead to the formation of the corresponding isomeric amines: 1-Phenyl-2-(o-tolyl)ethylamine and 1-Phenyl-2-(m-tolyl)ethylamine.
-
Oxidation Products: The presence of p-toluic acid in p-tolualdehyde can lead to amide-related impurities if not removed.
Preventative Measures:
-
Starting Material Analysis: Always analyze the purity of your starting materials by GC-MS or HPLC before beginning the synthesis.
-
Purification of Starting Materials: If significant isomeric impurities are detected in the tolualdehyde, consider purification by fractional distillation or crystallization.
Analytical Methods for Impurity Profiling
Accurate identification and quantification of impurities are crucial for process optimization and quality control.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the desired product and its potential impurities.
Recommended HPLC Method:
| Parameter | Specification |
| Column | A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point. For chiral separations to determine enantiomeric purity, a chiral stationary phase (CSP) is necessary.[1][6] |
| Mobile Phase | A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is typically effective. |
| Detection | UV detection at a wavelength where all compounds have reasonable absorbance (e.g., 220 nm or 254 nm). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
Example Gradient Program:
| Time (min) | % Aqueous Buffer | % Organic Solvent |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
This is a general starting point and may require optimization for your specific impurity profile.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent tool for identifying volatile impurities and confirming the structure of the main product and byproducts through their mass fragmentation patterns.
Typical GC-MS Parameters:
| Parameter | Specification |
| Column | A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness). |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min. |
| Inlet Temperature | 250 °C |
| Temperature Program | Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes. |
| MS Detector | Electron Ionization (EI) at 70 eV. |
Expected Mass Fragmentation: The mass spectrum of 1-Phenyl-2-(p-tolyl)ethylamine is expected to show a molecular ion peak (M+) at m/z 211. Key fragment ions would likely result from benzylic cleavage.
Purification Protocols
Effective purification is essential to obtain high-purity 1-Phenyl-2-(p-tolyl)ethylamine.
Flash Column Chromatography
Flash chromatography is a rapid and effective method for purifying the crude product on a laboratory scale.[7][8]
Protocol for Flash Chromatography:
-
Slurry Preparation: Adsorb the crude reaction mixture onto a small amount of silica gel.
-
Column Packing: Pack a flash chromatography column with silica gel in a non-polar solvent (e.g., hexanes or heptane).
-
Loading: Carefully load the adsorbed sample onto the top of the column.
-
Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). The less polar dialkylated amine and any unreacted ketone will elute first, followed by the more polar primary amine and alcohol.
-
Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
Crystallization
Crystallization can be a highly effective method for final purification, especially for removing small amounts of impurities.
Protocol for Crystallization:
-
Dissolve the crude or partially purified amine in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water, toluene/heptane).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
The choice of solvent is critical and may require some experimentation to find the optimal system for your specific impurity profile.
References
- Google Patents. (Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography).
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
-
Informatics Journals. (Development and Application of a Validated HPLC Method for the Determination of Alpelisib and its Process-Related Impurities in Pure Drug and Pharmaceutical Formulations). Retrieved from [Link]
-
Master Organic Chemistry. (Reductive Amination, and How It Works). Retrieved from [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
ResearchGate. (Aldehyde not reacting in reductive amination reaction, thoughts?). Retrieved from [Link]
- Polanuyer, B. (2015).
-
PubChem. (1-Phenyl-2-(phenylthio)ethanol). Retrieved from [Link]
-
PubMed. (Cleaning Validation 1: Development and Validation of a Chromatographic Method for the Detection of Traces of LpHse Detergent). Retrieved from [Link]
-
ResearchGate. (Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3- Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl)). Retrieved from [Link]
-
ResearchGate. (Reaction of 1-phenyl-1-ethanol 1l and 1-p-tolyl-1-ethanol 1m). Retrieved from [Link]
-
MDPI. (Supramolecular Chromatographic Separation of C60 and C70 Fullerenes: Flash Column Chromatography vs. High Pressure Liquid Chromatography). Retrieved from [Link]
-
Master Organic Chemistry. (Reductive Amination, and How It Works). Retrieved from [Link]
-
Lund University. (Design, synthesis, and evaluation of 1-phenylethanol and C2 threitol derivatives as non-pyranose galactose-mimicking inhibitors). Retrieved from [Link]
-
SciSpace. (Hplc method development and validation: a review). Retrieved from [Link]
-
Sorbtech. (Why can't I reproduce my TLC separation using flash column chromatography?). Retrieved from [Link]
-
MDPI. (Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites). Retrieved from [Link]
- Google Patents. (Process for preparation of 2-phenyl ethanol).
-
Academic Journals. (Gas chromatography-mass spectrometry analysis and phytochemical screening of ethanolic root extract of Plumbago zeylanica, Linn.). Retrieved from [Link]
Sources
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- 2. wjpmr.com [wjpmr.com]
- 3. (S)-1-PHENYL-2-(P-TOLYL)ETHYLAMINE(30275-30-0) 1H NMR spectrum [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Column Chromatography for 1-Phenyl-2-(p-tolyl)ethylamine Separation
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the chromatographic separation of 1-Phenyl-2-(p-tolyl)ethylamine and related chiral amines. It is designed to offer both foundational knowledge and practical troubleshooting advice to overcome common challenges encountered during method development and execution.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating 1-Phenyl-2-(p-tolyl)ethylamine enantiomers?
A1: The primary challenge lies in their nature as enantiomers—molecules that are non-superimposable mirror images of each other.[1] Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation by standard chromatographic techniques impossible.[1] Resolution requires the introduction of a chiral environment, which is typically achieved through the use of a chiral stationary phase (CSP) or a chiral mobile phase additive.[2]
Q2: What is a Chiral Stationary Phase (CSP) and how does it work?
A2: A Chiral Stationary Phase (CSP) is a type of column packing material that is itself chiral.[3] It is typically created by bonding or immobilizing a chiral selector onto an achiral support, most commonly silica gel.[3] The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP.[2][3] These diastereomeric complexes have different energies of formation and stability, leading to differential retention times and, consequently, separation.[2]
Q3: What are the main types of Chiral Stationary Phases used for amine separation?
A3: Several classes of CSPs are effective for the separation of chiral amines. The most common include:
-
Polysaccharide-based CSPs: These are derived from cellulose or amylose and are known for their broad applicability.[3]
-
Pirkle-type (brush-type) CSPs: These involve smaller chiral molecules bonded to the silica surface.
-
Protein-based CSPs: These utilize immobilized proteins, such as albumin or glycoprotein, to effect separation.
-
Macrocyclic antibiotic CSPs: These have demonstrated high selectivity for a wide range of compounds, including amines.[4]
-
Cyclodextrin-based CSPs: These employ cyclodextrins as the chiral selector.[3]
Q4: Why is my amine compound showing poor peak shape (tailing) on a standard silica column?
A4: Peak tailing of amine compounds on silica-based columns is a common issue arising from strong interactions between the basic amine functional group and acidic silanol groups (Si-OH) on the silica surface.[5][6] This secondary interaction mechanism leads to a portion of the analyte being more strongly retained, resulting in an asymmetric peak with a "tail."[5][7]
Q5: Can I use normal-phase chromatography for separating 1-Phenyl-2-(p-tolyl)ethylamine?
A5: Yes, normal-phase chromatography is a viable option. However, due to the basic nature of the amine, it is often necessary to add a basic modifier to the mobile phase, such as triethylamine (TEA) or n-propylamine, to minimize peak tailing by neutralizing the acidic silanol groups on the silica surface.[8][9]
Troubleshooting Guide
This section addresses specific problems you may encounter during the column chromatography of 1-Phenyl-2-(p-tolyl)ethylamine.
Issue 1: Poor or No Resolution of Enantiomers
Q: I am not seeing any separation between the enantiomers of 1-Phenyl-2-(p-tolyl)ethylamine on my chiral column. What should I do?
A: Achieving chiral separation is often an empirical process, and the initial lack of resolution can be due to several factors.[10] A systematic approach to troubleshooting is recommended.
Root Causes & Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The "lock and key" interaction between the analyte and the CSP is highly specific. The chosen CSP may not be suitable for your molecule.
-
Suboptimal Mobile Phase Composition: The mobile phase plays a critical role in modulating the interactions between the analyte and the CSP.[3]
-
Solution:
-
Vary the Mobile Phase Composition: Systematically alter the ratio of your polar and non-polar solvents.
-
Change the Organic Modifier: If using a hexane/isopropanol system, for example, try switching the isopropanol to ethanol or another alcohol. Different modifiers can significantly alter selectivity.
-
Introduce an Additive: Small amounts of acidic or basic additives can dramatically impact chiral recognition.[12] For amines, a basic additive like diethylamine (DEA) or triethylamine (TEA) in the mobile phase can improve peak shape and sometimes enhance resolution.[13]
-
-
-
Incorrect Chromatographic Mode: While normal-phase is common, reversed-phase or polar organic modes might provide better selectivity for your compound.
-
Solution: If your CSP is compatible, explore different chromatographic modes.
-
Method Development Workflow for Chiral Separation
Caption: A systematic workflow for developing a chiral separation method.
Issue 2: Significant Peak Tailing
Q: My peaks for 1-Phenyl-2-(p-tolyl)ethylamine are showing significant tailing, even on a chiral column. How can I improve the peak shape?
A: Peak tailing for basic compounds like amines is a persistent challenge in liquid chromatography.[6] It is primarily caused by secondary interactions with the stationary phase support material.[5]
Root Causes & Solutions:
-
Interaction with Residual Silanols: The underlying silica support of most CSPs has acidic silanol groups that can strongly interact with your basic amine, causing tailing.[5][7]
-
Solution 1: Add a Basic Modifier: Incorporate a small amount (typically 0.1%) of a competing base like triethylamine (TEA), diethylamine (DEA), or n-propylamine into your mobile phase.[8][9] This additive will "shield" the analyte from the acidic silanols, leading to more symmetrical peaks.[8]
-
Solution 2: Use a Deactivated Stationary Phase: Some columns are specifically designed with end-capping or base-deactivation to minimize silanol interactions. If tailing is severe, consider switching to one of these columns.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[7][14]
-
Solution: Reduce the amount of sample loaded onto the column. Perform a loading study to determine the maximum sample capacity for your column while maintaining good peak shape.
-
-
Column Contamination: Accumulation of strongly retained impurities on the column can create active sites that cause peak tailing.[15]
-
Solution: Implement a robust column washing procedure after a set number of injections. This may involve flushing with a strong solvent (like 100% isopropanol) to remove contaminants.
-
Troubleshooting Peak Tailing
Caption: Decision tree for diagnosing and resolving peak tailing issues.
Issue 3: Low or Inconsistent Recovery
Q: I am losing a significant portion of my compound on the column, or my recovery is inconsistent between runs. What could be the cause?
A: Low and inconsistent recovery can be attributed to both chemical and physical issues within the chromatographic system.
Root Causes & Solutions:
-
Irreversible Adsorption: The basic nature of the amine can lead to strong, sometimes irreversible, binding to active sites on the silica support.[8] This is especially problematic on older or lower-quality silica.
-
Solution 1: Mobile Phase Additives: As with peak tailing, adding a basic modifier like TEA can mitigate strong adsorption and improve recovery.[8]
-
Solution 2: Change Stationary Phase: If the problem persists, consider using a different stationary phase, such as basic alumina, which is less acidic than silica.[8]
-
-
Compound Instability: The compound may be degrading on the column. This can sometimes be catalyzed by the acidic nature of the silica surface.
-
Solution: Test the stability of your compound on silica by mixing it with a small amount of silica gel and analyzing the mixture over time.[16] If degradation is observed, using a less acidic stationary phase or neutralizing the silica with a basic wash before use may be necessary.
-
-
Precipitation on the Column: If the sample is dissolved in a strong solvent that is immiscible with the mobile phase, it can precipitate at the head of the column upon injection.[15]
-
Inconsistent Column Packing/Equilibration: A poorly packed or inadequately equilibrated column can lead to channeling and variable results.
-
Solution: Ensure the column is properly packed and allow sufficient time for equilibration with the mobile phase before each injection. Inconsistent equilibration can lead to shifting retention times.[17]
-
Data Summary and Experimental Protocols
Table 1: Recommended Starting Conditions for Method Development
| Parameter | Normal Phase | Reversed Phase |
| Stationary Phase | Chiral Cellulose or Amylose CSP | Chiral α1-acid glycoprotein (AGP) or C18 with chiral additive |
| Mobile Phase | Hexane/Isopropanol (90:10 v/v) | Acetonitrile/Water with 0.1% Formic Acid or Ammonium Acetate buffer |
| Additive | 0.1% Triethylamine (TEA) or Diethylamine (DEA) | N/A (unless using an ion-pairing agent) |
| Flow Rate | 1.0 mL/min (for analytical scale) | 1.0 mL/min (for analytical scale) |
| Detection | UV at 220 nm or 254 nm | UV at 220 nm or 254 nm |
Protocol 1: Column Preparation and Equilibration (Normal Phase)
-
Column Installation: Securely install the chiral column in the instrument, ensuring flow is in the correct direction as indicated on the column.
-
Initial Wash: Flush the column with 100% isopropanol for at least 30 minutes to remove any storage solvents.
-
Mobile Phase Preparation: Prepare the mobile phase (e.g., 90:10 Hexane/Isopropanol with 0.1% TEA). Ensure all components are miscible and the solution is thoroughly mixed and degassed.
-
Equilibration: Introduce the mobile phase to the column at a low flow rate (e.g., 0.2 mL/min) and gradually increase to the desired setpoint (e.g., 1.0 mL/min).
-
Baseline Stabilization: Equilibrate the column for at least 30-60 minutes, or until a stable baseline is observed at the detector. This is crucial for reproducible retention times.[17]
Protocol 2: Sample Preparation and Injection
-
Sample Dissolution: Accurately weigh a small amount of the 1-Phenyl-2-(p-tolyl)ethylamine sample.
-
Solvent Selection: Dissolve the sample in the initial mobile phase solvent mixture. This is critical to prevent peak distortion. If solubility is low, use the minimum amount of a slightly stronger solvent, but be aware this can affect peak shape.
-
Concentration: Prepare a stock solution at a known concentration (e.g., 1 mg/mL).
-
Injection Volume: Inject a small volume (e.g., 5-10 µL) to avoid column overload.
-
Analysis: Run the chromatographic analysis according to the established method.
References
-
Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]
- Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91.
-
Wikipedia. (2023). Chiral column chromatography. Retrieved from [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
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Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Chromatography Forum. (2009). Amine column degradation. Retrieved from [Link]
-
PubMed. (n.d.). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). How to separate two diastereomeric amines? Retrieved from [Link]
-
ScienceDirect. (2019). Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. Retrieved from [Link]
-
Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]
-
alwsci. (2025). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]
-
Agilent Technologies. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Retrieved from [Link]
-
PubMed. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Retrieved from [Link]
-
HPLC.eu. (n.d.). chiral columns. Retrieved from [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
ResearchGate. (2016). How to isolate Imine by column chromatography? Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of additives on retention and selectivity. Retrieved from [Link]
-
Regis Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Retrieved from [Link]
-
ACS Publications. (2019). Overview of Analytical-to-Preparative Liquid Chromatography Method Development. Retrieved from [Link]
-
Regis Technologies. (2022). Getting Started with Chiral Method Development. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Catalytic Enantioselective Synthesis of N-C Axially Chiral N-(2,6-Disubstituted-phenyl)sulfonamides through Chiral Pd-Catalyzed N-Allylation. Retrieved from [Link]
-
LCGC International. (2021). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. Retrieved from [Link]
-
I.B.S. (n.d.). Chiral HPLC Method Development. Retrieved from [Link]
-
Reddit. (2024). Column chromatography issues : r/chemistry. Retrieved from [Link]
-
ResearchGate. (2025). Comparative study on separation of diastereomers by HPLC. Retrieved from [Link]
-
MDPI. (2024). The Impact of Water as an Additive on the Elution of Some Basic Organic Compounds in Supercritical Fluid Chromatography. Retrieved from [Link]
-
Scribd. (n.d.). HPLC Column Care and Troubleshooting Guide. Retrieved from [Link]
-
Axion Labs. (n.d.). HPLC Peak Tailing. Retrieved from [Link]
-
Phenomenex. (n.d.). The Chiral Notebook. Retrieved from [Link]
-
Phenomenex. (n.d.). Prep Chromatography Loading for Maximum Recoveries and Yields. Retrieved from [Link]
-
LCGC International. (n.d.). Should an Additive be Added to your HPLC Eluent? Retrieved from [Link]
-
American Pharmaceutical Review. (2013). Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. Retrieved from [Link]
-
Welch Materials. (2025). Amino (NH2) Column: How to Keep High Performance? Retrieved from [Link]
-
Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]
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- 17. scribd.com [scribd.com]
Troubleshooting baseline noise in 1-Phenyl-2-(p-tolyl)ethylamine MS analysis
Welcome to the technical support center for the mass spectrometry (MS) analysis of 1-Phenyl-2-(p-tolyl)ethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues, particularly baseline noise, encountered during liquid chromatography-mass spectrometry (LC-MS) experiments. My approach is to not only provide solutions but to explain the underlying scientific principles, empowering you to make informed decisions in your analytical work.
Frequently Asked Questions (FAQs)
Q1: I'm seeing significant baseline noise in my chromatogram. What are the most common culprits?
High baseline noise can originate from several sources, broadly categorized as chemical or electronic.[1] Chemical noise often stems from contaminated solvents or mobile phase additives, a degrading LC column, or an improperly equilibrated system. Electronic noise can be caused by issues with the detector or interference from other lab equipment.[1][2] A noisy baseline is a critical issue as it lowers the system's sensitivity, making it difficult to detect your analyte, especially at low concentrations.[1]
Q2: What is the expected primary ion for 1-Phenyl-2-(p-tolyl)ethylamine in positive electrospray ionization (ESI) mode?
1-Phenyl-2-(p-tolyl)ethylamine has a primary amine functional group, which is a basic site. In the acidic environment of a typical reversed-phase mobile phase (e.g., containing 0.1% formic acid), this amine will readily accept a proton. Therefore, you should expect to see the protonated molecule, [M+H]⁺ , as the most abundant ion.[3][4][5] Given the molecular weight of 211.31, the expected m/z value for this ion is 212.14 .
Q3: My baseline looks clean, but I see discrete, unexpected peaks in my blank injections. What are these "ghost peaks"?
Ghost peaks are signals that appear in your chromatogram even when no sample is injected.[6] They are a common issue in gradient elution and typically arise from two main sources:
-
System Contamination: Impurities can accumulate on the column or in the system from previous injections or from contaminated mobile phases.[7][8] These contaminants are then eluted as the organic concentration of the mobile phase increases during the gradient.
-
Carryover: Remnants of a previous, more concentrated sample can remain in the injector needle, loop, or valve, and are injected with the subsequent blank.[6][8]
To diagnose the source, a systematic approach of running blanks and cleaning system components is necessary.[9][10]
Q4: Should I use any additives in my mobile phase for analyzing this compound?
Yes, mobile phase additives are highly recommended. For positive ion ESI, adding a small amount of a volatile acid, such as 0.1% formic acid , is standard practice.[1][5] The acid serves two key purposes:
-
Improves Chromatography: For basic compounds like your analyte, an acidic mobile phase ensures the amine is protonated, which can lead to better peak shape and reduced tailing on C18 columns.[11]
-
Enhances Ionization: The presence of protons in the mobile phase promotes the formation of the desired [M+H]⁺ ion in the ESI source, increasing sensitivity.[4]
Always use high-purity, LC-MS grade solvents and additives to prevent introducing contaminants that would elevate your baseline noise.
Analyte Quick Reference Table
This table provides key information for setting up your analysis of 1-Phenyl-2-(p-tolyl)ethylamine.
| Property | Value | Rationale & Comments |
| Chemical Formula | C₁₅H₁₇N | Source:[12] |
| Molecular Weight | 211.31 g/mol | Source:[12] |
| Analyte Type | Chiral Primary Amine | The primary amine is basic and readily protonated. |
| Expected Ionization Mode | Positive Electrospray Ionization (ESI) | Amines ionize very well in positive ESI mode.[3][13] |
| Expected Ions (m/z) | ||
| Protonated [M+H]⁺ | 212.14 | This should be the primary ion of interest. |
| Sodium Adduct [M+Na]⁺ | 234.12 | Common adduct, especially with glass containers or sodium contamination.[14][15][16] |
| Ammonium Adduct [M+NH₄]⁺ | 229.17 | Possible if using an ammonium-based buffer (e.g., ammonium formate).[15][17] |
| Potassium Adduct [M+K]⁺ | 250.10 | Less common than sodium, but possible from glassware or solvent impurities.[15][16][17] |
In-Depth Troubleshooting Guide
Issue 1: Persistent High Baseline Noise
You've confirmed your solvents are fresh and LC-MS grade, but the baseline remains noisy and unstable. This indicates a more systematic issue.
Causality: A stable baseline is the foundation of sensitive analysis. High noise can originate from the mobile phase, the LC system hardware, or the MS detector. The goal is to isolate the source of the noise by systematically eliminating potential contributors.
-
Isolate the MS Detector:
-
Action: Stop the LC flow and observe the baseline in the MS software.
-
Rationale: If the noise disappears, the source is likely the LC pump, solvent, or column. If the noise persists, the issue is likely with the MS detector electronics or source contamination.
-
-
Isolate the LC Pump and Mobile Phase:
-
Action: Disconnect the column and replace it with a zero-volume union or a short piece of PEEK tubing. Run your gradient with the mobile phase flowing directly from the pump to the MS.[9]
-
Rationale: If the baseline is now clean, the column is the source of the noise (either through degradation or contamination). If the noise is still present, the issue lies with the mobile phase, the degasser, or the pump itself.
-
Next Steps:
-
Mobile Phase: Prepare fresh mobile phase using water and organic solvent from brand new, unopened bottles. Contamination in water purification systems or solvent bottles is a frequent cause of noise.[7]
-
Degasser: Ensure the online degasser is functioning correctly. Inadequate degassing leads to dissolved air in the solvent, causing pressure fluctuations and a noisy baseline.
-
Pump: A pulsating baseline that correlates with the pump strokes suggests a need for pump maintenance, such as seal replacement or check valve cleaning.
-
-
-
Address a Contaminated Column:
-
Action: If the column was identified as the source, first attempt to clean it according to the manufacturer's instructions. A generic approach is to flush with progressively stronger, miscible solvents.
-
Rationale: Sample matrix components and impurities can accumulate on the column over time. These can slowly leach out, causing a high or wandering baseline.[7] If cleaning is unsuccessful, the column may be irreversibly fouled or degraded and must be replaced.
-
Caption: A logical workflow to systematically diagnose the source of baseline noise.
Issue 2: Poor Sensitivity or No Signal for the Analyte
You've injected a standard of 1-Phenyl-2-(p-tolyl)ethylamine but see a very weak signal for the expected [M+H]⁺ ion at m/z 212.14, or no signal at all, despite a clean baseline.
Causality: Poor signal intensity means that an insufficient number of analyte ions are being generated, transferred, or detected.[15] This can be due to suboptimal ionization conditions in the MS source, incorrect mobile phase pH, or an inappropriate sample concentration leading to ion suppression.
-
Confirm Mobile Phase pH:
-
Action: Ensure your mobile phase contains an acidifier like 0.1% formic acid.
-
Rationale: As a basic amine, 1-Phenyl-2-(p-tolyl)ethylamine requires an acidic environment to be protonated efficiently.[5][11] A neutral or basic mobile phase will result in a neutral analyte molecule, which will not be detected by ESI-MS in positive mode.
-
-
Optimize ESI Source Parameters:
-
Action: Perform a direct infusion of your analyte standard using a syringe pump teed into the LC flow. While infusing, manually adjust key source parameters to maximize the signal for m/z 212.14.
-
Rationale: Every compound has an optimal set of source conditions for ionization. A "one-size-fits-all" method may be insufficient.[18] Systematically tuning these parameters is crucial for maximizing sensitivity.
-
| Parameter | Starting Value (Positive Mode) | Effect of Adjustment | Causality |
| Capillary Voltage | 3.5 - 4.5 kV | Too low: Inefficient spray/ionization. Too high: Can cause in-source fragmentation or corona discharge.[1] | This voltage creates the electric field necessary to generate charged droplets. The optimal voltage provides a stable spray without causing electrical discharge.[2] |
| Nebulizer Gas Pressure | 30 - 50 psi | Too low: Large droplets, poor desolvation. Too high: Can cool the spray too much, suppressing ionization.[1] | This gas helps to form a fine aerosol of charged droplets from the LC eluent, which is a critical first step in the ESI process.[2] |
| Drying Gas Flow/Temp | 10-12 L/min / 300-350 °C | Too low: Incomplete desolvation, leading to solvent clusters. Too high: Can cause thermal degradation of the analyte.[1] | The heated gas aids in the evaporation of solvent from the droplets, shrinking them until the analyte ions are released into the gas phase.[2] |
| Skimmer/Cone Voltage | 20 - 40 V | Too low: Poor ion transmission into the mass analyzer. Too high: Can induce in-source fragmentation, reducing the [M+H]⁺ signal. | This voltage helps to focus ions into the mass analyzer and can be used to gently break up solvent clusters. Excessive voltage will cause fragmentation.[19] |
-
Check Sample Concentration:
-
Action: Analyze a dilution series of your standard.
-
Rationale: While it may seem counterintuitive, a sample that is too concentrated can cause signal suppression.[15] The ESI process has a limited capacity to generate ions, and overloading it can decrease efficiency. Finding the optimal concentration range is key for quantitative analysis.
-
Caption: Potential sources of chemical noise and ghost peaks within the LC-MS system.
References
-
HPLC Repair Services: Common Causes of Baseline Noise. (2020). Retrieved from [Link]
-
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]
-
LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Ghost Peaks in Gradient HPLC. Retrieved from [Link]
-
Kruve, A., et al. (2017). Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
Chromatography Today. (n.d.). 5 Ways to Approach Baseline Issues. Retrieved from [Link]
-
The Analytical Scientist. (n.d.). An Education in ESI. Retrieved from [Link]
-
ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]
-
Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. (2023). PMC. Retrieved from [Link]
-
Mandal, M. K., et al. (2011). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PMC. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Video Notes LC Troubleshooting Series Ghost Peaks. Retrieved from [Link]
-
Pitt, J. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. Chromatography Online. Retrieved from [Link]
-
Bird, S. S., et al. (2018). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Analytical Chemistry. Retrieved from [Link]
-
Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]
-
LCGC International. (n.d.). Tips for Optimizing Key Parameters in LC–MS. Retrieved from [Link]
-
Wyatt Technology. (n.d.). What causes a “ghost” peak and what can I do to prevent this?. Retrieved from [Link]
-
D'Andrade, L., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ELTE. Retrieved from [Link]
-
The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry. (2001). ResearchGate. Retrieved from [Link]
-
Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. (2017). PMC. Retrieved from [Link]
-
Fiehn Lab. (n.d.). MS Adduct Calculator. Retrieved from [Link]
-
LCMS Ghost Peaks & Carryover | Causes, Prevention & Troubleshooting Guide. (n.d.). Retrieved from [Link]
-
Reddit. (2021). Mass Spectrometry. Retrieved from [Link]
-
University College London. (n.d.). HPLC solvents and mobile phase additives. Retrieved from [Link]
-
Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification. (2020). PMC. Retrieved from [Link]
Sources
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Validation & Comparative
A Comparative Analysis of Psychostimulant Potency: 1-Phenyl-2-(p-tolyl)ethylamine vs. Amphetamine
Abstract
This guide provides a detailed comparative analysis of the predicted and established potencies of 1-Phenyl-2-(p-tolyl)ethylamine and the archetypal psychostimulant, amphetamine. While amphetamine's pharmacological profile is extensively documented, 1-Phenyl-2-(p-tolyl)ethylamine is primarily recognized as a synthetic intermediate in pharmaceutical chemistry.[1][2] Consequently, this analysis juxtaposes the well-defined mechanism and potency of amphetamine with a theoretical potency profile for 1-Phenyl-2-(p-tolyl)ethylamine, derived from established structure-activity relationships (SAR) within the phenethylamine class. We will delve into the canonical mechanisms of monoamine release, present quantitative data for amphetamine, and provide detailed experimental protocols for assessing psychostimulant activity, thereby offering a framework for the empirical investigation of novel phenethylamine analogs.
Introduction: Establishing the Context
Amphetamine, a potent central nervous system (CNS) stimulant, has a long history of clinical use and scientific study.[3] Its primary therapeutic applications are in the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.[4] The pharmacological effects of amphetamine are primarily mediated by its interaction with monoamine transporters, leading to increased extracellular concentrations of dopamine, norepinephrine, and to a lesser extent, serotonin.[4]
In contrast, 1-Phenyl-2-(p-tolyl)ethylamine is a structurally related phenethylamine for which there is a paucity of publicly available pharmacological data. It is commercially available as a chemical reagent and has been utilized in the synthesis of optically active pyrethroids and as a stereodynamic probe.[2] Its structural similarity to amphetamine, however, warrants a theoretical exploration of its potential psychostimulant properties. This guide aims to bridge this knowledge gap by providing a scientifically grounded, albeit predictive, comparison.
Chemical Structures:
-
Amphetamine: (±)-1-phenylpropan-2-amine
-
1-Phenyl-2-(p-tolyl)ethylamine: 1-Phenyl-2-(4-methylphenyl)ethanamine
Mechanism of Action: The Monoamine Transporter Interface
Substituted phenethylamines like amphetamine exert their effects by acting as substrates for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[5][6] This interaction leads to a cascade of events that ultimately reverses the normal direction of transporter flux, causing a non-vesicular release of neurotransmitters from the presynaptic terminal into the synapse.[5]
The canonical mechanism of amphetamine-induced monoamine release involves several key steps:
-
Competitive Uptake: Amphetamine is a substrate for monoamine transporters and is transported into the presynaptic neuron.[4]
-
VMAT2 Inhibition: Once inside the neuron, amphetamine disrupts the storage of monoamines in synaptic vesicles by inhibiting the vesicular monoamine transporter 2 (VMAT2).[3][4] This leads to an accumulation of cytosolic monoamines.
-
Transporter Reversal (Efflux): The increased cytosolic monoamine concentration, coupled with amphetamine's interaction with the transporter, triggers a reversal of the transporter's function, causing it to pump monoamines out of the neuron and into the synaptic cleft.[5]
Comparative Potency: A Structure-Activity Relationship (SAR) Perspective
Direct experimental data comparing the potency of 1-Phenyl-2-(p-tolyl)ethylamine to amphetamine is not available in the current body of scientific literature. However, we can infer a potential pharmacological profile based on well-established SAR principles for phenethylamine derivatives.[5][7]
Key Structural Differences and Their Predicted Impact:
-
Alpha-Methyl Group: Amphetamine possesses a methyl group on the alpha-carbon of the ethylamine side chain. This substitution is known to increase metabolic stability by sterically hindering monoamine oxidase (MAO) and to enhance stimulant activity. 1-Phenyl-2-(p-tolyl)ethylamine lacks this alpha-methylation, suggesting it may have a shorter duration of action and potentially lower intrinsic activity as a monoamine releaser compared to amphetamine.
-
Para-Methyl Group on the Phenyl Ring: 1-Phenyl-2-(p-tolyl)ethylamine features a methyl group at the para-position of the second phenyl ring. Substitutions on the phenyl ring of phenethylamines can significantly alter their potency and selectivity for the different monoamine transporters.[5][7] A para-substitution can influence the interaction with the transporter binding pocket. While a methyl group is a relatively small, lipophilic addition, its precise effect on DAT, NET, and SERT affinity and efficacy as a releaser would require empirical determination. Generally, para-substitutions on phenethylamines can shift activity towards SERT, but this is not a universal rule.[5]
Quantitative Data for Amphetamine:
The potency of amphetamine as an inhibitor of monoamine uptake varies across the different transporters, with a preference for NET and DAT over SERT.[8]
| Compound | Transporter | Ki (μM) - Inhibition of Uptake |
| Amphetamine | DAT | ~0.6 |
| NET | ~0.07-0.1 | |
| SERT | ~20-40 | |
| Table 1: Reported Ki values for amphetamine at human monoamine transporters. Data compiled from Wang and colleagues (2006).[8] |
Hypothetical Potency of 1-Phenyl-2-(p-tolyl)ethylamine:
Based on the SAR principles discussed:
-
As a Monoamine Releaser: The absence of the alpha-methyl group likely reduces its potency as a releasing agent compared to amphetamine.
-
At Monoamine Transporters: The para-methyl substitution on the second phenyl ring could potentially alter its affinity and selectivity profile. It is plausible that it may exhibit a different ratio of DAT/NET/SERT activity compared to amphetamine.
Experimental Methodologies for Potency Determination
To empirically determine the potency of a novel compound like 1-Phenyl-2-(p-tolyl)ethylamine, a series of in vitro and in vivo assays are required.
In Vitro: Monoamine Transporter Release Assay
This assay measures the ability of a compound to induce the release of a pre-loaded radiolabeled monoamine from synaptosomes or cells expressing the transporter of interest.
Detailed Protocol: [3H]-Dopamine Release from Rat Striatal Synaptosomes
-
Synaptosome Preparation:
-
Euthanize adult male Sprague-Dawley rats and rapidly dissect the striata on ice.
-
Homogenize the tissue in ice-cold 0.32 M sucrose solution.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 12,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.
-
Resuspend the pellet in a physiological salt buffer (e.g., Krebs-Ringer buffer).
-
-
Radiolabel Loading:
-
Incubate the synaptosomal suspension with a low concentration of [3H]-Dopamine (e.g., 10 nM) for 30 minutes at 37°C to allow for uptake into dopamine terminals.[9]
-
-
Superfusion:
-
Layer the loaded synaptosomes onto a filter in a superfusion chamber.
-
Continuously perfuse the synaptosomes with warm (37°C), oxygenated buffer at a constant flow rate (e.g., 0.5 mL/min) to establish a stable baseline of [3H]-Dopamine efflux.
-
Collect fractions of the perfusate at regular intervals (e.g., every 5 minutes).
-
-
Compound Administration:
-
After establishing a stable baseline, switch to a buffer containing the test compound (1-Phenyl-2-(p-tolyl)ethylamine or amphetamine) at various concentrations for a defined period (e.g., 10 minutes).
-
Continue collecting fractions during and after compound exposure.
-
-
Data Analysis:
-
Quantify the radioactivity in each collected fraction using liquid scintillation counting.
-
Express the radioactivity in each fraction as a percentage of the total radioactivity present in the synaptosomes at the start of the collection period.
-
Calculate the net release induced by the compound by subtracting the basal efflux from the efflux during compound exposure.
-
Plot the net release against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal effect).
-
In Vivo: Locomotor Activity Assay
This assay is a fundamental method to assess the stimulant or depressant effects of a compound in rodents.[10][11]
Detailed Protocol: Locomotor Activity Assessment in Mice
-
Apparatus:
-
Habituation:
-
Prior to the test day, handle the mice and habituate them to the testing room and the injection procedure (e.g., with saline injections) to reduce stress-induced artifacts.
-
On the test day, allow the mice to acclimate to the testing room for at least 30-60 minutes.[12]
-
-
Procedure:
-
Administer the test compound (1-Phenyl-2-(p-tolyl)ethylamine or amphetamine) or vehicle (e.g., saline) via intraperitoneal (i.p.) injection. A range of doses should be used to establish a dose-response curve.
-
Immediately after injection, place the mouse in the center of the open-field arena.[10]
-
Record locomotor activity for a set period, typically 60-120 minutes, in discrete time bins (e.g., 5-minute intervals).[10]
-
-
Data Analysis:
-
The primary dependent variable is the total distance traveled (horizontal activity). Other measures such as vertical activity (rearing) and time spent in the center of the arena can also be analyzed.
-
Compare the locomotor activity of the drug-treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Plot the total distance traveled as a function of drug dose to generate a dose-response curve and determine the dose that produces the maximal stimulant effect.
-
Conclusion
This guide has provided a comprehensive overview of the established pharmacology of amphetamine and a theoretical framework for predicting the potency of 1-Phenyl-2-(p-tolyl)ethylamine. Based on structure-activity relationships, it is hypothesized that 1-Phenyl-2-(p-tolyl)ethylamine would be a less potent central nervous system stimulant than amphetamine. However, this remains a prediction in the absence of empirical data. The detailed experimental protocols provided herein offer a clear path for the scientific community to systematically evaluate the pharmacological profile of 1-Phenyl-2-(p-tolyl)ethylamine and other novel phenethylamine derivatives. Such studies are essential for advancing our understanding of the intricate relationship between chemical structure and psychostimulant activity.
References
-
Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PubMed Central. (URL: [Link])
-
Locomotor Activity Test SOP (Portland VA Medical Center). (URL: [Link])
-
Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC - PubMed Central. (URL: [Link])
-
Substituted phenethylamine - Wikipedia. (URL: [Link])
-
Locomotor Activity in Mice During Chronic Treatment With Caffeine and Withdrawal - PMC. (URL: [Link])
-
Details for Phenethylamines - Unodc. (URL: [Link])
-
Comparison of the Monoamine Transporters From Human and Mouse in Their Sensitivities to Psychostimulant Drugs - PubMed. (URL: [Link])
-
Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones | Request PDF - ResearchGate. (URL: [Link])
-
In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC. (URL: [Link])
-
2-Phenethylamines in Medicinal Chemistry: A Review - PMC - NIH. (URL: [Link])
-
Amphetamines: Structure-Activity Relationships - OUCI. (URL: [Link])
-
Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics - Oxford Academic. (URL: [Link])
-
Conditioned place preference and locomotor activity in response to methylphenidate, amphetamine and cocaine in mice lacking dopamine D4 receptors - PubMed Central. (URL: [Link])
-
(PDF) 2-Phenethylamines in Medicinal Chemistry: A Review - ResearchGate. (URL: [Link])
-
Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine - JoVE. (URL: [Link])
-
Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones - PubMed. (URL: [Link])
-
Amphetamine-induced loss of human dopamine transporter activity: An internalization-dependent and cocaine-sensitive mechanism | PNAS. (URL: [Link])
-
The Role of human Dopamine Transporter Threonine 261 and Serine 262 in Amphetamine Regulation of Transporter Function and Surfac - VCU Scholars Compass. (URL: [Link])
-
Stimulant - Wikipedia. (URL: [Link])
-
Phenethylamine - Wikipedia. (URL: [Link])
-
2 Synaptosomal dopamine release assay. Synaptosomes are nerve terminals... | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Spatiotemporal properties of locomotor activity after administration of central nervous stimulants and sedatives in mice | Request PDF - ResearchGate. (URL: [Link])
-
Measuring dopamine release in human-derived iPSCs using High-Performance Liquid Chromatography (HPLC) coupled to Electrochemical Detection (ECD) - Protocols.io. (URL: [Link])
-
2-Phenethylamines in Medicinal Chemistry: A Review - MDPI. (URL: [Link])
-
A synaptomic analysis reveals dopamine hub synapses in the mouse striatum - PMC. (URL: [Link])
-
2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity - PubMed. (URL: [Link])
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- 4. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
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- 6. mdpi.com [mdpi.com]
- 7. Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. va.gov [va.gov]
- 11. Conditioned place preference and locomotor activity in response to methylphenidate, amphetamine and cocaine in mice lacking dopamine D4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
Distinguishing 1-Phenyl-2-(p-tolyl)ethylamine from Structural Regioisomers
Executive Summary
1-Phenyl-2-(p-tolyl)ethylamine (CAS: 30275-30-0) presents a unique analytical challenge due to the existence of multiple isobaric regioisomers. In drug development and forensic analysis, distinguishing this specific scaffold from its ortho/meta analogs and its ring-swapped counterpart (1-(p-tolyl)-2-phenylethylamine) is critical, as these structural variations significantly alter pharmacological potency and legal classification.
This guide outlines a multi-modal analytical workflow. While Mass Spectrometry (MS) serves as a rapid screen for backbone connectivity, it fails to distinguish tolyl-ring positional isomers. We establish Nuclear Magnetic Resonance (NMR) as the definitive confirmation tool and Gas Chromatography (GC) as the primary separation method.
Part 1: The Isomer Landscape & Theoretical Basis
The target molecule, 1-Phenyl-2-(p-tolyl)ethylamine (
-
Backbone/Ring-Swapped Isomers: The position of the methyl group shifts from the C2-benzyl ring to the C1-phenyl ring.
-
Alternative: 1-(p-Tolyl)-2-phenylethylamine.[1]
-
-
Positional Tolyl Isomers: The methyl group on the C2-benzyl ring shifts positions.
-
Alternatives: 1-Phenyl-2-(o-tolyl)ethylamine; 1-Phenyl-2-(m-tolyl)ethylamine.
-
Analytical Decision Matrix
| Feature | Target: 1-Phenyl-2-(p-tolyl)...[1] | Isomer A: 1-(p-Tolyl)-2-phenyl...[1] | Isomer B: 1-Phenyl-2-(o/m-tolyl)... |
| Molecular Weight | 211.30 g/mol | 211.30 g/mol | 211.30 g/mol |
| MS Base Peak | m/z 106 | m/z 120 | m/z 106 |
| Aromatic Proton NMR | AA'BB' System (Symmetric) | AA'BB' System (Symmetric) | Complex Multiplet (Asymmetric) |
| GC Elution Order | Late (typically) | Variable | Early (Ortho typically elutes first) |
Part 2: Mass Spectrometry (The Screening Trap)
Mass spectrometry is the first line of defense but contains a critical trap. Phenethylamines undergo predictable
Mechanism of Differentiation[4]
-
Target Molecule: Cleavage yields a benzyl cation (m/z 105) and a nitrogen-containing fragment (Ph-CH=NH₂⁺).
-
Diagnostic Ion: m/z 106 (Base Peak).
-
-
Ring-Swapped Isomer: Cleavage yields a benzyl cation (m/z 91) and a nitrogen-containing fragment (Tol-CH=NH₂⁺).
-
Diagnostic Ion: m/z 120 (Base Peak).
-
Critical Limitation: The ortho, meta, and para isomers of the target molecule all produce the identical m/z 106 fragment. MS cannot definitively distinguish the target from its ortho/meta analogs.
Visualization: Fragmentation Logic
Caption: Comparative fragmentation pathways showing how alpha-cleavage distinguishes backbone isomers (m/z 106 vs 120) but remains isobaric for positional isomers.
Part 3: NMR Spectroscopy (The Gold Standard)
To resolve the ortho/meta/para ambiguity, Proton NMR (
Key Diagnostic Signals[5]
| Isomer | Aromatic Region Pattern | Coupling Constants ( | Structural Logic |
| Target (Para) | AA'BB' System: Two distinct doublets (2H each) integrating to 4H total for the tolyl ring. | Symmetry plane renders protons chemically equivalent in pairs. | |
| Meta | ABCD System: Complex multiplet. Often a singlet (isolated H), two doublets, and a triplet. | Mixed | Lack of symmetry creates 4 distinct chemical environments. |
| Ortho | ABCD System: Complex multiplet. Distinct shielding effects may shift the methyl protons. | Mixed | Steric hindrance often shifts the benzylic CH₂ protons. |
Experimental Protocol: NMR Preparation
-
Solvent: Dissolve 10 mg of sample in 0.6 mL
(Chloroform-d). -
Reference: Use TMS (0.00 ppm) or residual
(7.26 ppm). -
Acquisition: Minimum 16 scans to resolve aromatic splitting.
-
Analysis: Zoom into 6.8–7.5 ppm region. Look for the "roofing effect" characteristic of the AA'BB' para-substitution.
Part 4: Chromatographic Separation (GC-FID/MS)
When pure reference standards are available, retention time (
Separation Logic
-
Stationary Phase: 5% Phenyl-methylpolysiloxane (e.g., DB-5, HP-5) or Biphenyl phases.
-
Elution Order (General):
-
Ortho-isomer: Elutes first (Steric crowding reduces intermolecular forces/boiling point).
-
Meta-isomer: Elutes intermediate.
-
Para-isomer (Target): Elutes last (Linear shape maximizes surface area and Van der Waals interactions).
-
Protocol: GC Method Parameters[6]
-
Column: Rxi-5Sil MS (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: 250°C, Split 20:1.
-
Oven Program:
-
Start: 100°C (Hold 1 min).
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 min.
-
-
Detection: FID (300°C) or MS (Scan 40-450 amu).
Part 5: Comprehensive Analytical Workflow
This workflow ensures self-validation. If MS data is ambiguous, the protocol forces escalation to NMR or derivatization.
Caption: Decision tree for identifying 1-Phenyl-2-(p-tolyl)ethylamine, prioritizing MS for backbone screening and NMR for regioisomer confirmation.
References
-
Smith, R. M. (2018). Understanding Mass Spectra: A Basic Approach. Wiley.[2] (Standard text on alpha-cleavage mechanisms in amines).
-
Awad, T., et al. (2009).[3] "Comparison of GC-MS and GC-IRD Methods for the Differentiation of Methamphetamine and Regioisomeric Substances." Forensic Science International.[3][4] Link
-
West, C., et al. (2018). "Separation of positional isomers of designer drugs by liquid chromatography-tandem mass spectrometry." Journal of Analytical Toxicology. Link
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[2] (Authoritative source for AA'BB' vs ABCD aromatic coupling patterns).
-
ChemicalBook. (2024). "1-Phenyl-2-(p-tolyl)ethylamine NMR and Structure Data." Link
Sources
Technical Assessment: Cross-Reactivity of 1-Phenyl-2-(p-tolyl)ethylamine in Immunoassay Screens
This guide provides a technical assessment of the cross-reactivity of 1-Phenyl-2-(p-tolyl)ethylamine within standard sympathomimetic amine immunoassays. It is designed for laboratory directors, forensic toxicologists, and assay developers requiring an objective evaluation of assay specificity and limitations.
Executive Summary
1-Phenyl-2-(p-tolyl)ethylamine (an analog of the controlled substance Lefetamine and structurally related to 1,2-diphenylethylamine) presents a significant challenge to standard immunoassay screening. Due to significant steric bulk at the
While this lack of cross-reactivity indicates high assay specificity for "classic" amphetamines, it poses a false-negative risk in forensic toxicology if this compound is the sole analyte of interest. Definitive identification requires mass spectrometry (LC-MS/MS or GC-MS).[1]
Molecular Profile & SAR Analysis
To understand the immunological silence of this compound, one must analyze the Structure-Activity Relationship (SAR) between the target antigen (Amphetamine) and the interferent.
-
Target Antigen (Amphetamine):
. The antibody binding pocket is optimized for a small methyl group at the -position. -
Interferent (1-Phenyl-2-(p-tolyl)ethylamine):
. The -methyl is replaced by a bulky Phenyl ring , and the -ring contains a para-methyl group.
Mechanism of Low Cross-Reactivity:
Most commercial antibodies (e.g., those derived from N-4-aminobutyl-methamphetamine immunogens) cannot accommodate the steric bulk of the
Visualizing the Steric Clash (SAR Diagram)
Caption: Figure 1. Steric hindrance mechanism preventing 1-Phenyl-2-(p-tolyl)ethylamine from binding to standard anti-amphetamine antibodies.
Comparative Performance Guide
The following table contrasts the expected performance of competitive binding immunoassays against confirmatory techniques for this specific class of 1,2-diphenylethylamines.
| Feature | Immunoassay (EMIT/ELISA) | LC-MS/MS (MRM Mode) |
| Detection Principle | Competitive Antibody Binding | Mass-to-Charge Ratio (m/z) & Retention Time |
| Cross-Reactivity (CR) | < 1.0% (Predicted based on Class SAR) | N/A (Specific Identification) |
| Sensitivity | Low (Requires >100,000 ng/mL for signal) | High (LOD < 1 ng/mL) |
| False Positive Risk | Low (Does not trigger Amphetamine pos.) | Low (Transition ions are unique) |
| False Negative Risk | High (Will miss usage of this analog) | Low |
| Throughput | High (Screening) | Moderate (Confirmation) |
Note on Data: Studies on the parent compound Lefetamine (N,N-dimethyl-1,2-diphenylethylamine) have demonstrated that despite its stimulant properties, it fails to trigger positive results in standard amphetamine immunoassays at therapeutic concentrations due to the same steric factors described above.
Experimental Validation Protocol
To empirically determine the Cross-Reactivity Ratio (CRR) in your specific assay (e.g., Roche, Siemens, or Abbott platforms), follow this "Spike & Recovery" protocol.
Objective
Calculate the concentration of 1-Phenyl-2-(p-tolyl)ethylamine required to trigger a positive result at the standard Amphetamine cutoff (
Workflow Diagram
Caption: Figure 2. Step-by-step validation workflow for determining cross-reactivity profiles of structural analogs.
Step-by-Step Methodology
-
Preparation: Dissolve certified reference material of 1-Phenyl-2-(p-tolyl)ethylamine (CAS: 30339-30-1) in methanol to create a 1 mg/mL stock.
-
Calibrator Setup: Run a standard curve using d-Amphetamine (0, 500, 1000, 2000 ng/mL). Identify the absorbance/rate for the cutoff (e.g., 1000 ng/mL).
-
Spiking Series: Spike drug-free urine matrix with the analog at increasing concentrations:
-
1,000 ng/mL (1:1 ratio with cutoff)
-
10,000 ng/mL (10x)
-
100,000 ng/mL (100x)
-
-
Analysis: Analyze samples in duplicate.
-
Calculation:
-
Expected Result: If 100,000 ng/mL of the analog fails to trigger the 1,000 ng/mL cutoff, the cross-reactivity is < 1% .
-
References
-
Nakanishi, K., et al. (2012).[2] "Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines." Forensic Science International.[2] Link
-
Cody, J.T. (1990).[3] "Cross-reactivity of amphetamine analogues with Roche Abuscreen radioimmunoassay reagents." Journal of Analytical Toxicology. Link
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2014). "Report on the risk assessment of 1-cyclohexyl-4-(1,2-diphenylethyl)piperazine (MT-45) and related diphenylethylamines." EMCDDA Publications. Link
-
Smith, M.L., et al. (1995). "Immunoassay Cross-Reactivity of Immunoassay Reagents." Handbook of Drug Monitoring. Link
Sources
- 1. fda.gov.tw [fda.gov.tw]
- 2. Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines, with special attention to the evaluation of the one-step urine drug test Instant-View™, and the Emit® assays for use in drug enforcement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
Beyond Purity: A Comparative Guide to Reference Standards for 1-Phenyl-2-(p-tolyl)ethylamine Analysis
This guide provides a technical comparison of reference standard grades for 1-Phenyl-2-(p-tolyl)ethylamine (also known as PTE or 4-Methyl-DPEA ), a critical structural isomer in the analysis of Lefetamine-type designer drugs and pharmaceutical intermediates.
Executive Summary: The Isomeric Challenge
In the landscape of phenethylamine analysis, 1-Phenyl-2-(p-tolyl)ethylamine (PTE) presents a unique challenge. As a structural isomer of the controlled substance precursor 1,2-Diphenylethylamine (DPEA) and a regioisomer of ortho- and meta-tolyl analogues, its accurate identification relies entirely on the quality of the reference standard used.
Misidentification of PTE due to poor chromatographic resolution or low-fidelity standards can lead to:
-
False Positives in forensic screening for Lefetamine analogues.
-
Inaccurate Potency Assignment in pharmaceutical intermediate quality control (QC).
-
Regulatory Non-Compliance when distinguishing between controlled and non-controlled isomers.
This guide compares the three primary tiers of reference materials available for PTE, evaluating their suitability for regulated environments.
Comparative Analysis of Standard Grades
The following table contrasts the performance and data integrity of the three available standard types for PTE analysis.
Table 1: Performance Matrix of PTE Reference Standards
| Feature | Tier 1: ISO 17034 Certified Reference Material (CRM) | Tier 2: Analytical Reference Standard | Tier 3: Reagent/Synthesis Grade |
| Primary Use | Forensic Quantification, Court Admissibility, GMP Release | Method Validation, Qualitative Screening | R&D Synthesis, Initial Feasibility |
| Purity Assignment | Mass Balance / qNMR (w/ Uncertainty Budget) | Chromatographic Area % (HPLC/GC) | Minimum Assay (e.g., >98% Titration) |
| Isomeric Purity | Explicitly Quantified (<0.1% o-/m-isomers) | Tested but not guaranteed <0.5% | Unknown (Often contains regioisomers) |
| Traceability | SI Units (NIST/BIPM Traceable) | Manufacturer Lot | None |
| Stability Data | Real-time & Accelerated Studies | Retest Date Only | None |
| Legal Defensibility | High (Self-validating) | Medium (Requires in-house verification) | Low (Inadmissible for quantification) |
Technical Deep Dive: The Necessity of Isomeric Resolution
The "Methyl Shift" Problem
PTE (C₁₅H₁₇N) shares an identical molecular weight (211.31 g/mol ) and major MS fragmentation ions with its ortho and meta isomers. Standard low-resolution GC-MS methods often fail to distinguish these without precise retention time markers.
-
PTE (p-isomer): Linear structure facilitates closer packing; typically elutes last on non-polar columns (e.g., DB-5MS).
-
o-isomer: Steric hindrance from the methyl group reduces boiling point; typically elutes first.
Critical Insight: A Tier 3 (Reagent Grade) standard labeled "98% Purity" may actually be 95% p-isomer and 3% o-isomer. If your method cannot resolve these, you will incorrectly assign the total area to the p-isomer, biasing your quantification.
Validated Separation Protocol
To validate your standard, use the following high-resolution GC-MS protocol designed to separate the "Tolyl Triad."
Protocol: GC-MS Regioisomer Resolution
-
Column: Rxi-17Sil MS (or equivalent mid-polarity phase), 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium at 1.2 mL/min (Constant Flow).
-
Inlet: Split 20:1 @ 250°C.
-
Oven Program:
-
Start: 100°C (Hold 1 min)
-
Ramp 1: 20°C/min to 180°C
-
Ramp 2: 4°C/min to 240°C (Critical resolution window)
-
Ramp 3: 30°C/min to 300°C (Hold 3 min)
-
-
Detection: MS (EI) Scan m/z 40–300. Look for tropylium ion variants (m/z 105 vs 91).
Decision Framework: Selecting the Right Standard
The following decision tree illustrates the logical process for selecting the appropriate PTE standard based on your analytical requirements.
Figure 1: Decision matrix for selecting 1-Phenyl-2-(p-tolyl)ethylamine reference standards based on regulatory and technical needs.
Workflow: In-House Qualification of Non-Certified Standards
If a Tier 1 ISO 17034 CRM is unavailable for PTE (a common scenario for niche intermediates), you must qualify a Tier 2 or Tier 3 standard. Do not rely on the vendor's Certificate of Analysis (CoA) alone.
Figure 2: Workflow for upgrading a research-grade PTE chemical to a secondary reference standard.
Qualification Steps:
-
Identity: Confirm structure using 1H-NMR. Look for the characteristic AA'BB' system of the p-tolyl group (two doublets around 7.1–7.2 ppm), which distinguishes it from the complex multiplets of o- and m- isomers.
-
Chromatographic Purity: Run two orthogonal methods (e.g., Reverse Phase HPLC and GC-FID). Area normalization is only acceptable if all impurities are detected.
-
Mass Balance: Measure water (Karl Fischer) and residual solvents (GC-Headspace).
-
Calculation:
graphic Purity % ) × ( 1 − % Water + % Solvents + % Inorganics 100 ) \text{Potency}graphic Purity} %) \times \left(1 - \frac{% \text{Water} + % \text{Solvents} + % \text{Inorganics}}
References
-
ISO 17034:2016 . General requirements for the competence of reference material producers. International Organization for Standardization. Link
-
Wink, C. S. D., et al. (2014) . "Lefetamine-derived designer drugs N-ethyl-1,2-diphenylethylamine (NEDPA) and N-iso-propyl-1,2-diphenylethylamine (NPDPA): metabolism and detectability in rat urine using GC-MS, LC-MSn and LC-HR-MS/MS". Drug Testing and Analysis, 7(1), 21-30. Link
-
Wallach, J., et al. (2016) . "Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers".[1] Drug Testing and Analysis, 8(7), 635-644. Link
-
United Nations Office on Drugs and Crime (UNODC) . Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Related Compounds. (Guidance on phenethylamine isomer separation). Link
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
